ASS234
Description
Properties
Molecular Formula |
C29H37N3O |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
InChI Key |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASS234; AS S234; AS-S234 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ASS234 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a complex, multifactorial pathology demanding innovative therapeutic strategies that extend beyond single-target intervention. The novel compound, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234), has emerged as a promising multi-target-directed ligand (MTDL) designed to concurrently address several key pathological cascades in AD. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic inhibition, neuroprotective effects, and modulation of critical signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's multifaceted activity.
Core Mechanism of Action: A Multi-Target Approach
This compound is a hybrid molecule meticulously designed by combining structural motifs from Donepezil, a well-established acetylcholinesterase inhibitor, and PF9601N, a potent monoamine oxidase B inhibitor.[1] This strategic amalgamation results in a single chemical entity capable of engaging multiple targets implicated in the progression of Alzheimer's disease.[1][2] The primary mechanisms of action of this compound encompass:
-
Dual Cholinesterase Inhibition: this compound reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Inhibition of these enzymes increases the synaptic availability of the neurotransmitter acetylcholine, which is crucial for cognitive function and is depleted in AD.[1]
-
Dual Monoamine Oxidase Inhibition: The compound irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][3] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain, which can help to alleviate the neuropsychiatric symptoms associated with AD.[4]
-
Anti-Amyloid Aggregation: this compound has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42), a key event in the formation of senile plaques, one of the pathological hallmarks of AD.[2][5]
-
Neuroprotection: The compound exhibits significant neuroprotective properties through various mechanisms, including antioxidant effects and the modulation of cell survival and death pathways.[1][2]
-
Modulation of Signaling Pathways: this compound has been demonstrated to activate pro-survival signaling cascades, notably the Wnt/β-catenin pathway and the NRF2 antioxidant response pathway.[2][5]
Quantitative Data: Enzymatic Inhibition and Efficacy
The inhibitory potency of this compound against its primary enzymatic targets has been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.
| Target Enzyme | Species | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Human | 0.81 ± 0.06 µM | [6] |
| Butyrylcholinesterase (BuChE) | Human | 1.82 ± 0.14 µM | [6] |
| Monoamine Oxidase A (MAO-A) | Human | 5.44 ± 1.74 nM | [6] |
| Monoamine Oxidase B (MAO-B) | Human | 177 ± 25 nM | [6] |
| Target Enzyme | Species | Ki Value | Reference |
| Monoamine Oxidase A (MAO-A) | Human | 0.4 µM (reversible) | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects in part by modulating key intracellular signaling pathways that are dysregulated in Alzheimer's disease.
Wnt Signaling Pathway
This compound has been shown to activate the Wnt signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[5][6] The compound upregulates the expression of several Wnt ligands, including Wnt2b, Wnt5a, and Wnt6.[6] This activation of both canonical (via β-catenin) and non-canonical Wnt pathways contributes to the neuroprotective effects of this compound.[5][6]
Caption: this compound-mediated activation of the Wnt signaling pathway.
NRF2 Antioxidant Response Pathway
This compound also activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.[2] By promoting the nuclear translocation of NRF2, this compound enhances the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress, a key contributor to AD pathology.
Caption: Activation of the NRF2 antioxidant pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the inhibitory activity of this compound on AChE and BuChE.
-
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Recombinant human AChE or BuChE
-
This compound at various concentrations
-
-
Procedure:
-
Prepare solutions of this compound at various concentrations in the appropriate buffer.
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution (or vehicle for control).
-
Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (vehicle-treated) rate.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Monoamine Oxidase Inhibition Assay
The inhibitory activity of this compound on MAO-A and MAO-B is determined using a continuous spectrophotometric method.
-
Principle: The assay measures the enzymatic activity of MAO by monitoring the oxidation of a substrate, leading to the formation of a product that can be detected spectrophotometrically.
-
Reagents:
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Recombinant human MAO-A or MAO-B
-
Substrate: p-tyramine or kynuramine for MAO-A; benzylamine or p-tyramine for MAO-B.
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound at various concentrations
-
-
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well black microplate, add the sodium phosphate buffer, HRP, Amplex Red, and the this compound solution (or vehicle).
-
Add the MAO-A or MAO-B enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
Calculate the reaction rates and determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value as described for the cholinesterase assay.
-
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The inhibition of Aβ aggregation is monitored by the reduction in ThT fluorescence.
-
Reagents:
-
Synthetic Aβ1-40 or Aβ1-42 peptide
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) solution
-
This compound at various concentrations
-
-
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Re-suspend the peptide in an appropriate buffer.
-
Incubate the Aβ peptide solution in the presence of various concentrations of this compound (or vehicle for control) at 37°C with continuous agitation.
-
At different time points, take aliquots of the incubation mixture and add them to a solution of ThT.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm).
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
-
The percentage of inhibition is calculated by comparing the fluorescence at the plateau phase in the presence of this compound to the control.
-
Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effects of this compound are often evaluated using the human neuroblastoma cell line SH-SY5Y.
-
Principle: SH-SY5Y cells are exposed to a neurotoxic insult (e.g., Aβ oligomers, oxidative stress inducers like H2O2 or rotenone), and the ability of this compound to prevent or rescue cell death is assessed.
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Expose the cells to the neurotoxic agent for a further incubation period.
-
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Studies in APPswe/PS1ΔE9 Transgenic Mice
The efficacy of this compound in a living organism is evaluated using transgenic mouse models of Alzheimer's disease, such as the APPswe/PS1ΔE9 model.
-
Animal Model: The APPswe/PS1ΔE9 mouse model overexpresses a mutant human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques and cognitive deficits.
-
Drug Administration: this compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) for a specified period.
-
Behavioral Testing: Cognitive function is assessed using various behavioral tests, such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Histopathological Analysis:
-
After the treatment period, the mice are euthanized, and their brains are collected.
-
Brain sections are prepared for immunohistochemical analysis.
-
Antibodies against Aβ are used to visualize and quantify the amyloid plaque burden.
-
Markers for gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) are used to assess neuroinflammation.
-
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Its ability to simultaneously inhibit cholinesterases and monoamine oxidases, prevent amyloid-beta aggregation, and exert neuroprotective effects through the modulation of critical signaling pathways like Wnt and NRF2, underscores its potential as a disease-modifying therapeutic agent. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this promising compound. The multifaceted mechanism of action of this compound offers a rational and potentially more effective approach to tackling the complex pathology of Alzheimer's disease.
References
- 1. Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer’s-Related Beta-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway, a potential target for Alzheimer's disease treatment, is activated by a novel multitarget compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-Target Drug aSS234: A Technical Guide to its Design and Rationale for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the design and therapeutic rationale of aSS234, a promising multi-target-directed ligand developed for the treatment of Alzheimer's disease (AD). By simultaneously engaging multiple pathological pathways, this compound represents a significant advancement from the traditional "one-target, one-drug" paradigm. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its pharmacological profile.
Design Rationale: A Hybrid Approach to a Multifactorial Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of interconnected pathological events, including cholinergic deficits, monoaminergic neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The intricate nature of AD necessitates therapeutic strategies that can address multiple targets simultaneously.
The design of this compound is a prime example of a multi-target-directed ligand strategy. It is a hybrid molecule ingeniously crafted from the pharmacophores of two well-established drugs: Donepezil and PF9601N.[1][2] Donepezil is a known acetylcholinesterase (AChE) inhibitor used to manage the cognitive symptoms of AD by increasing acetylcholine levels in the brain.[3] PF9601N is a potent and selective monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties.[4]
By combining the N-benzylpiperidine moiety of donepezil with the indolyl-propargylamine structure of PF9601N, this compound was designed to possess a dual-action profile: inhibition of both cholinesterases (AChE and Butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B).[4][5] This dual inhibition is intended to not only alleviate cognitive symptoms by boosting cholinergic and monoaminergic neurotransmission but also to confer neuroprotection and potentially modify the course of the disease by reducing oxidative stress and Aβ aggregation.[1][6]
Quantitative Pharmacological Profile
The multi-target activity of this compound has been extensively characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency against its primary targets.
| Target Enzyme | IC50 Value | Source |
| Human Acetylcholinesterase (hAChE) | 0.81 ± 0.06 µM | [2][4] |
| Human Butyrylcholinesterase (hBuChE) | 1.82 ± 0.14 µM | [2][4] |
| Human Monoamine Oxidase A (hMAO-A) | 5.44 ± 1.74 nM | [2][4] |
| Human Monoamine Oxidase B (hMAO-B) | 177 ± 25 nM | [2][4] |
| Table 1: Inhibitory Potency (IC50) of this compound against Target Enzymes |
| Parameter | Value | Source |
| MAO-A Inhibition Type | Irreversible | [7] |
| MAO-A Ki | 0.4 µM | [4] |
| Cholinesterase Inhibition Type | Reversible | [7] |
| Table 2: Kinetic Parameters of this compound Inhibition |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are representative of the standard procedures used in the field.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Human recombinant AChE and BuChE
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound solution at different concentrations.
-
Add 20 µL of the respective cholinesterase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase Inhibition Assay
The activity of MAO-A and MAO-B is determined by monitoring the oxidation of specific substrates.
Materials:
-
Human recombinant MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound at various concentrations
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
In the wells of a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
The formation of the product is monitored by measuring the change in absorbance over time at a specific wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde from benzylamine oxidation).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase assay.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T)
This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides into amyloid fibrils.
Materials:
-
Synthetic Aβ1-40 or Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound at various concentrations
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Aβ peptide is dissolved in a suitable solvent and diluted in phosphate buffer to the desired concentration.
-
In the wells of the microplate, mix the Aβ peptide solution with this compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.
-
At specified time points, add a solution of ThT to each well.
-
Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in ThT fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of this compound.
In Vivo Efficacy: Scopolamine-Induced Cognitive Impairment Model
This model is used to assess the potential of a compound to reverse cholinergic-deficit-related memory impairment.
Animals:
-
C57BL/6J mice
Procedure:
-
Mice are habituated to the testing environment (e.g., Morris water maze, Y-maze, or novel object recognition arena) for several days.
-
On the test day, this compound or vehicle is administered to the mice at a specific time before the cognitive task.
-
After a set pre-treatment time, scopolamine (a muscarinic antagonist) is administered to induce a cognitive deficit.
-
The cognitive performance of the mice is then assessed using a standardized behavioral test.
-
Improved performance in the this compound-treated group compared to the scopolamine-only group indicates the compound's ability to ameliorate the cognitive deficit.
In Vivo Efficacy: APPswe/PS1ΔE9 Transgenic Mouse Model
This transgenic mouse model of AD develops age-dependent amyloid plaques and is used to evaluate the disease-modifying potential of drug candidates.
Animals:
-
APPswe/PS1ΔE9 transgenic mice
Procedure:
-
Transgenic mice receive chronic administration of this compound or vehicle over a specified period (e.g., several months).
-
At the end of the treatment period, cognitive function is assessed using behavioral tests.
-
Following behavioral testing, the mice are euthanized, and their brains are collected for histopathological analysis.
-
Immunohistochemistry is performed on brain sections using antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Markers for gliosis (e.g., GFAP for astrocytes and Iba1 for microglia) are also used to assess neuroinflammation.
-
A reduction in amyloid plaque load and gliosis in the this compound-treated group compared to the vehicle-treated group suggests a disease-modifying effect.
Signaling Pathways and Neuroprotective Mechanisms
Beyond its primary enzyme inhibitory activities, this compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in AD pathogenesis.
Studies have shown that this compound can induce the Wnt signaling pathway, which is crucial for neuronal survival and function and is often dysregulated in AD.[4][6] By activating this pathway, this compound may promote neuroprotective mechanisms. Furthermore, this compound has been demonstrated to counteract neuroinflammatory and oxidative stress-related gene expression while promoting the induction of key antioxidant genes.[5][6] It also exhibits anti-apoptotic properties, further contributing to its neuroprotective profile.[6]
Experimental Workflow Summary
The comprehensive evaluation of this compound involves a multi-tiered experimental approach, from initial in silico and in vitro characterization to in vivo efficacy and safety studies.
Conclusion
This compound exemplifies a rational and innovative approach to drug design for complex diseases like Alzheimer's. Its multi-target profile, addressing key aspects of AD pathology from symptomatic relief to potential disease modification, underscores the promise of this therapeutic strategy. The comprehensive preclinical data, including its potent enzymatic inhibition, anti-aggregation properties, and efficacy in animal models, position this compound as a strong candidate for further clinical development. This technical guide provides a foundational understanding for researchers and professionals in the field to appreciate the scientific rigor behind the development of this compound and to potentially inform the design of future multi-target-directed ligands for neurodegenerative diseases.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. scielo.br [scielo.br]
- 6. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
An In-depth Technical Guide to ASS234: A Multi-Target Compound for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASS234, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a promising multi-target-directed ligand (MTDL) designed for the treatment of Alzheimer's disease (AD).[1][2][3] This hybrid molecule combines the structural features of Donepezil, a well-known acetylcholinesterase inhibitor, and PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor.[4] This design allows this compound to simultaneously address multiple pathological cascades implicated in AD, including cholinergic deficit, monoaminergic imbalance, amyloid-beta (Aβ) aggregation, and oxidative stress.[1][2][4][5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects, making it a compelling candidate for further drug development.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by an N-benzylpiperidine moiety linked to a propargylamine-bearing indole core. This unique arrangement is the result of a rational drug design strategy aimed at creating a single molecule with multiple pharmacological activities.[4]
Chemical Name: N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine
CAS Number: 1334106-34-1[6]
Synthesis Pathway
The synthesis of this compound is based on a molecular hybridization approach, combining key pharmacophores from Donepezil and the MAO inhibitor PF9601N.[4] The general strategy involves the coupling of an N-benzylpiperidine derivative with a functionalized indole core bearing a propargylamine side chain.
While a detailed, step-by-step protocol is proprietary, the synthesis can be conceptualized through the following key transformations:
-
Synthesis of the Indole Core: Preparation of a 5-hydroxy-1-methyl-1H-indole-2-carbaldehyde derivative.
-
Introduction of the Propargylamine Moiety: Reductive amination of the indole-2-carbaldehyde with methylamine followed by N-alkylation with propargyl bromide.
-
Synthesis of the Benzylpiperidine Side Chain: Preparation of a 1-benzyl-4-(3-chloropropyl)piperidine hydrochloride or a similar reactive intermediate.
-
Coupling Reaction: O-alkylation of the 5-hydroxyindole derivative with the benzylpiperidine side chain, typically in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.
Figure 1: Conceptual Synthesis Workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits a multi-target pharmacological profile, acting on several key enzymes and pathways involved in Alzheimer's disease.
Enzyme Inhibition
This compound is a potent inhibitor of both cholinesterases and monoamine oxidases.
| Target Enzyme | IC50 (nM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 350[6] | Reversible |
| Butyrylcholinesterase (BuChE) | 460[6] | Reversible |
| Monoamine Oxidase A (MAO-A) | 5.2[6] | Irreversible |
| Monoamine Oxidase B (MAO-B) | 43[6] | Irreversible |
The dual inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The irreversible inhibition of MAO-A and MAO-B leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which can help to alleviate the behavioral and psychological symptoms of dementia.
Neuroprotective Effects
Beyond its enzymatic inhibition, this compound demonstrates significant neuroprotective properties through multiple mechanisms:
-
Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the self-aggregation of both Aβ1-40 and Aβ1-42 peptides, which are the main components of the amyloid plaques found in the brains of AD patients.[1][2]
-
Antioxidant Properties: The compound possesses antioxidant capabilities, which help to protect neurons from oxidative stress, a major contributor to neuronal damage in AD.
-
Modulation of Wnt Signaling Pathway: this compound has been found to activate the Wnt signaling pathway, which is involved in neuroprotection and synaptic function. It induces both canonical and non-canonical Wnt pathways.[1]
Figure 2: Activation of Wnt Signaling by this compound.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Recombinant human AChE or BuChE.
-
Phosphate buffer (pH 8.0).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the enzyme, DTNB, and the test compound (or vehicle for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Monoamine Oxidase Inhibition Assay (Amplex Red Assay)
A fluorescence-based assay using Amplex® Red reagent is commonly employed to determine the MAO inhibitory activity of this compound.
-
Reagents:
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
p-Tyramine as the substrate for both MAO-A and MAO-B.
-
Recombinant human MAO-A and MAO-B.
-
Phosphate buffer (pH 7.4).
-
This compound dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a black 96-well plate, add the respective MAO enzyme, HRP, and the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a solution of Amplex® Red and p-tyramine.
-
The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product resorufin.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
The ability of this compound to inhibit Aβ aggregation can be assessed using the Thioflavin T (ThT) fluorescence assay.
-
Reagents:
-
Synthetic Aβ1-40 or Aβ1-42 peptide.
-
Thioflavin T (ThT).
-
Phosphate buffer (pH 7.4).
-
This compound solution.
-
-
Procedure:
-
Prepare a solution of Aβ peptide and incubate it with different concentrations of this compound (or vehicle) at 37°C with continuous agitation to promote fibril formation.
-
At various time points, take aliquots of the incubation mixture and add them to a solution of ThT in a 96-well plate.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
The extent of Aβ aggregation is proportional to the fluorescence intensity.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics and determine the inhibitory effect of this compound.
-
Figure 3: General Experimental Workflows for Biological Evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to concurrently inhibit key enzymes, prevent amyloid aggregation, and exert neuroprotective effects through pathways like Wnt signaling underscores its potential as a disease-modifying therapeutic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of this promising compound. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of Alzheimer's disease.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Rise of a Multi-Targeted Agent: A Technical Deep Dive into the Discovery and Development of ASS234
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the complex landscape of Alzheimer's disease (AD) therapeutics, the traditional "one-target, one-drug" approach has seen limited success. This has spurred the development of multi-target-directed ligands (MTDLs), compounds designed to simultaneously engage multiple pathological pathways. This whitepaper provides a comprehensive technical overview of the discovery and development of ASS234, a promising MTDL for AD. We delve into its rational design, multi-faceted mechanism of action, and the key preclinical findings that highlight its therapeutic potential. This document serves as a detailed guide for researchers and professionals in the field of neurodegenerative drug discovery.
Introduction: The Rationale for a Multi-Target Approach
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by a complex interplay of pathological events, including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The limitations of single-target drugs have underscored the need for innovative therapeutic strategies. The MTDL approach aims to address this complexity by designing single molecules that can modulate several key targets involved in the disease cascade.
This compound emerged from this paradigm, conceived as a hybrid molecule integrating the pharmacophoric elements of two well-established compounds: Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, and PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor with neuroprotective properties. The strategic fusion of these two entities aimed to create a synergistic agent with a broader spectrum of therapeutic actions.
The Genesis of this compound: A Hybrid Molecule
This compound, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, was designed to retain the key functionalities of its parent molecules. The core structure incorporates the N-benzylpiperidine moiety from donepezil, responsible for cholinesterase inhibition, and a propargylamine group, the hallmark of irreversible MAO inhibitors like PF9601N.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic coupling of the key structural motifs. While detailed synthetic schemes are proprietary, the general approach involves the preparation of the substituted indole core, followed by the attachment of the N-benzylpiperidine side chain and the final introduction of the N-methylpropargylamine functionality. The purification and characterization of the final compound are achieved through standard chromatographic and spectroscopic techniques.
Multi-Target Pharmacological Profile
This compound exhibits a unique pharmacological profile, characterized by its ability to inhibit both cholinesterases and monoamine oxidases. This dual inhibitory action is central to its therapeutic potential.
Inhibition of Cholinesterases
This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.
Inhibition of Monoamine Oxidases
This compound is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which can alleviate the neuropsychiatric symptoms often associated with AD.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value |
| Human Acetylcholinesterase (hAChE) | 0.81 ± 0.06 µM[1] |
| Human Butyrylcholinesterase (hBuChE) | 1.82 ± 0.14 µM[1] |
| Human Monoamine Oxidase A (hMAO-A) | 5.44 ± 1.74 nM[1] |
| Human Monoamine Oxidase B (hMAO-B) | 177 ± 25 nM[1] |
Neuroprotective Mechanisms of Action
Beyond its enzymatic inhibitory activities, this compound exerts a range of neuroprotective effects that contribute to its potential as a disease-modifying agent.
Inhibition of Amyloid-Beta Aggregation
A key pathological hallmark of AD is the aggregation of amyloid-beta peptides into toxic plaques. This compound has been shown to inhibit the self-aggregation of Aβ peptides, a crucial step in plaque formation. This anti-aggregation effect is attributed, in part, to its interaction with the peripheral anionic site of AChE, which is known to promote Aβ aggregation.
Antioxidant Properties
Oxidative stress is a significant contributor to neuronal damage in AD. This compound possesses intrinsic antioxidant properties, enabling it to scavenge free radicals and protect neurons from oxidative damage.
Modulation of the Wnt Signaling Pathway
The Wingless-type MMTV integration site (Wnt) signaling pathway plays a critical role in neuronal development, synaptic plasticity, and neuroprotection. Dysregulation of this pathway has been implicated in AD pathogenesis. Studies have shown that this compound can modulate the Wnt signaling pathway, leading to the upregulation of neuroprotective genes. Specifically, this compound has been found to increase the expression of Wnt2b, Wnt5a, and Wnt6, and the downstream target gene PPARδ.
References
ASS234: A Dual Inhibitor of Cholinesterases and Monoamine Oxidases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASS234 is a multi-target-directed ligand designed for the potential treatment of Alzheimer's disease. It exhibits a dual inhibitory mechanism, targeting both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B). This guide provides an in-depth technical overview of this compound, including its inhibitory activity, the experimental protocols for its evaluation, and its impact on key signaling pathways.
Core Inhibitory Activity
This compound has been characterized as a potent inhibitor of both cholinesterases and monoamine oxidases. The inhibitory activities are summarized below.
Table 1: Inhibitory Activity of this compound against Cholinesterases and Monoamine Oxidases
| Target Enzyme | IC50 Value | Type of Inhibition |
| Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM[1][2] | Reversible[3] |
| Butyrylcholinesterase (BChE) | 1.82 ± 0.14 µM[1][2] | Reversible[3] |
| Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM[1][2] | Irreversible[3] |
| Monoamine Oxidase B (MAO-B) | 177 ± 25 nM[1][2] | Irreversible |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman et al.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in appropriate buffers.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE or BChE solution
-
Varying concentrations of this compound solution (for IC50 determination) or buffer (for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.
-
The rate of reaction is determined by the change in absorbance per unit of time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Oxidase Inhibition Assay (Amplex® Red Assay)
This protocol utilizes the Amplex® Red reagent, a sensitive fluorogenic probe for hydrogen peroxide, which is a product of the MAO-catalyzed oxidation of amines.
Materials:
-
Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
A suitable MAO substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, Amplex® Red, HRP, substrate, and this compound in appropriate buffers. The Amplex® Red solution should be protected from light.
-
In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
MAO-A or MAO-B enzyme
-
Varying concentrations of this compound solution (for IC50 determination) or buffer (for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Prepare a working solution of Amplex® Red, HRP, and the appropriate substrate in phosphate buffer.
-
Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence using a fluorescence microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
The rate of reaction is determined by the change in fluorescence per unit of time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in neuroprotection and antioxidant responses.
Wnt Signaling Pathway
This compound activates the Wnt signaling pathway, which is crucial for neuronal protection.[1][4] Treatment with this compound leads to the upregulation of specific Wnt ligands, including Wnt2b and Wnt5a.[1][4] This activation results in the downstream regulation of target genes, such as PPARδ, which is associated with neuroprotective effects.[1][4]
This compound activates the Wnt signaling pathway.
NRF2 Antioxidant Response Pathway
This compound enhances the cellular antioxidant defense system by activating the NRF2 pathway.[3] This leads to the upregulation of a suite of antioxidant enzymes, including Catalase (CAT), Superoxide Dismutase (SOD-1), and others involved in glutathione metabolism.[3][5]
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Antioxidant Enzymes by this compound, a Multitarget Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of aSS234 with the Wnt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
aSS234, a multi-target-directed ligand initially developed for Alzheimer's Disease (AD), has been identified as a modulator of the Wnt signaling pathway. This guide synthesizes the current understanding of this interaction, presenting key data, experimental methodologies, and pathway visualizations. The primary mechanism of interaction appears to be the upregulation of specific Wnt ligand gene expression, which in turn activates both canonical and non-canonical Wnt pathways. This finding suggests a novel mechanism for the neuroprotective effects of this compound and presents new avenues for therapeutic research.
Introduction to this compound
N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, designated as this compound, is a hybrid molecule designed to interact with multiple targets implicated in the pathophysiology of Alzheimer's Disease. It was developed by combining structural elements from Donepezil, an acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B (MAO-B) inhibitor.[1][2] Its primary functions include the inhibition of cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[3][4][5] Beyond these initial targets, research has revealed that this compound possesses neuroprotective, antioxidant, and anti-apoptotic properties, and notably, it modulates the Wnt signaling pathway.[4][6][7]
Interaction with the Wnt Signaling Pathway
The interaction of this compound with the Wnt pathway is not characterized by direct binding to core intracellular components. Instead, studies indicate that this compound acts upstream by inducing the gene expression of specific Wnt ligands. In SH-SY5Y human neuroblastoma cells treated with this compound, a significant increase in the expression of Wnt2b, Wnt5a, and Wnt6 was observed.[6][7]
-
Wnt2b typically activates the canonical Wnt/β-catenin pathway .
-
Wnt5a and Wnt6 are primarily associated with the non-canonical Wnt/PCP and Wnt/Ca2+ pathways .
By upregulating these specific ligands, this compound can therefore induce both canonical and non-canonical Wnt signaling, contributing to its neuroprotective effects.[6][7][8] The activation of Wnt signaling is known to be involved in neuroprotection and has been shown to rescue memory loss and improve synaptic dysfunction in AD models.[6][7]
Caption: this compound upregulates Wnt ligand genes, activating signaling pathways.
Quantitative Data
While direct quantitative metrics for this compound's interaction with Wnt pathway components are not yet defined, its activity on primary targets and its effect on Wnt gene expression have been quantified.
Table 1: Inhibitory Activity of this compound on Primary Enzyme Targets
| Target Enzyme | IC₅₀ Value | Target Class |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | 5.2 nM[3] | Monoamine Oxidase |
| Monoamine Oxidase B (MAO-B) | 43 nM[3] | Monoamine Oxidase |
| Acetylcholinesterase (AChE) | 350 nM[3] | Cholinesterase |
| Butyrylcholinesterase (BuChE) | 460 nM[3] | Cholinesterase |
Table 2: Effect of this compound on Wnt Gene Expression in SH-SY5Y Cells
| Gene | Pathway Association | Observed Effect |
|---|---|---|
| Wnt2b | Canonical | Significantly Increased[6] |
| Wnt5a | Non-Canonical (PCP, Ca²⁺) | Significantly Increased[6] |
| Wnt6 | Non-Canonical (PCP, Ca²⁺) | Significantly Increased[6] |
| PPARδ | Downstream of Canonical | Significantly Increased[6] |
Experimental Protocols
The key experiment establishing the link between this compound and the Wnt pathway is the analysis of gene expression via quantitative real-time polymerase chain reaction (qRT-PCR).
Protocol: qRT-PCR for Wnt Gene Expression Analysis
-
Cell Culture and Treatment:
-
Culture SH-SY5Y human neuroblastoma cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a final concentration of 5 µM for 24 hours.[7][9] Use a vehicle control (e.g., DMSO) for comparison.
-
-
RNA Extraction:
-
After incubation, wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using 1 mL of TRIzol reagent per well.
-
Homogenize the lysate by pipetting and transfer to a microfuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing RNA to a new tube.
-
-
RNA Precipitation and Purification:
-
Precipitate RNA by adding 500 µL of isopropanol. Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers, according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (Wnt2b, Wnt5a, Wnt6) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the PCR on a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression.
-
Caption: Experimental workflow for analyzing Wnt gene expression via qRT-PCR.
Conclusion and Future Directions
The multitarget compound this compound modulates the Wnt signaling pathway by upregulating the expression of key Wnt ligands, thereby activating both canonical and non-canonical branches. This mechanism likely contributes to its observed neuroprotective properties and provides a deeper understanding of its therapeutic potential for complex neurodegenerative diseases like AD.
For drug development professionals, this dual action on classical AD targets (cholinesterases, MAOs) and a fundamental signaling pathway like Wnt makes this compound an intriguing candidate for further preclinical investigation. Future research should focus on:
-
Elucidating the precise molecular mechanism by which this compound induces Wnt gene expression.
-
Quantifying the downstream effects of this compound-induced Wnt activation on synaptic function and neuronal survival in vivo.
-
Exploring whether this Wnt-modulating effect is applicable to other neurodegenerative conditions where Wnt signaling is dysregulated.
References
- 1. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of ASS234 Target Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of ASS234, a promising multi-target-directed ligand for Alzheimer's disease. This compound is designed to concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B), key enzymes implicated in the pathophysiology of Alzheimer's. This document summarizes the quantitative binding data, details the computational methodologies for studying its target interactions, and visualizes the relevant biological and experimental pathways.
Quantitative Binding Affinity of this compound
This compound exhibits a distinct inhibitory profile against its targets. It acts as a reversible inhibitor of cholinesterases and an irreversible inhibitor of monoamine oxidases. The following table summarizes the reported in vitro inhibitory activities of this compound.
| Target Enzyme | Species | Inhibition Constant (IC₅₀) | Inhibition Constant (Kᵢ) | Notes |
| Acetylcholinesterase (AChE) | Human | 0.81 ± 0.06 µM[1] | - | Reversible inhibition.[2] |
| Butyrylcholinesterase (BuChE) | Human | 1.82 ± 0.14 µM[1] | - | Reversible inhibition.[2] |
| Monoamine Oxidase A (MAO-A) | Human | 5.44 ± 1.74 nM[1] | 0.4 µM (initial reversible binding)[1] | Irreversible, covalent adduct with FAD.[1][3] |
| Monoamine Oxidase B (MAO-B) | Human | 177 ± 25 nM[1] | - | Irreversible, covalent adduct with FAD.[1][3] |
Multi-Target Signaling Pathway of this compound
This compound's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in Alzheimer's disease. By inhibiting AChE and BuChE, it increases acetylcholine levels, addressing the cholinergic deficit. Its inhibition of MAO-A and MAO-B leads to an increase in monoamine neurotransmitters and a reduction in oxidative stress.
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by this compound, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of ASS234 and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of ASS234 and its derivatives, a series of multi-target compounds designed for the potential treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes relevant biological pathways and experimental workflows.
Core Pharmacological Activities
This compound is a hybrid molecule derived from the structures of donepezil, a known acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B inhibitor.[1] This design confers upon this compound and its derivatives the ability to simultaneously modulate multiple key targets implicated in the pathophysiology of Alzheimer's disease. The primary pharmacological activities include the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B).[2]
Data Presentation: Inhibitory Activities of this compound and Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and some of its derivatives against human cholinesterases and monoamine oxidases.
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | hMAO-A IC50 (nM) | hMAO-B IC50 (nM) | Reference |
| This compound | 0.81 ± 0.06 | 1.82 ± 0.14 | 5.44 ± 1.74 | 177 ± 25 | [3] |
| This compound | 0.35 | 0.46 | 5.2 | 43 | [4] |
| JMC1 | 0.0011 | 0.6 | - | Selective for MAO-B | [3] |
| Compound 10 | 7.15 | - | - | 0.43 (µM) | [5] |
| Compound 11 | 0.44 | - | - | 1.21 (µM) | [5] |
| Compound 3e | 0.24 | 6.29 | - | - | [6] |
| Compound 3f | - | - | - | 0.09 (µM) | [6] |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and its derivatives.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the activity of AChE or BuChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Procedure:
-
Reactions are typically performed in a 96-well microplate.
-
Each well contains a phosphate buffer solution (e.g., 100 mM, pH 8.0).
-
Add the test compound (this compound derivative) at various concentrations.
-
Add the enzyme solution (AChE from electric eel or human recombinant, or BuChE from equine serum or human recombinant).
-
The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase A and B Inhibition Assay
This fluorometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine) by MAO enzymes. The H₂O₂, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product, which is quantified.
Procedure:
-
Reactions are conducted in a 96-well black microplate to minimize light scatter.
-
Each well contains a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound (this compound derivative) at various concentrations.
-
Add the specific MAO enzyme (recombinant human MAO-A or MAO-B).
-
The mixture is pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
A reaction mixture containing the substrate (e.g., kynuramine), a peroxidase (e.g., horseradish peroxidase), and a fluorescent probe is added to initiate the reaction.
-
The fluorescence is measured kinetically (e.g., at Ex/Em = 535/587 nm) for a specific duration using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to the control.
-
IC50 values are determined from the dose-response curve.
Signaling Pathway Analysis: Wnt/β-catenin Pathway
This compound has been shown to modulate the Wnt signaling pathway, which is crucial for neuronal function and is dysregulated in Alzheimer's disease.[3][7]
Experimental Workflow for Wnt Pathway Gene Expression Analysis
Cell Culture and Treatment:
-
Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.
-
Cells are treated with this compound (e.g., at a concentration of 5 µM) for a specific duration (e.g., 24 hours).
RNA Extraction and Gene Expression Analysis:
-
Total RNA is extracted from the treated and control cells.
-
The expression levels of target genes within the Wnt signaling pathway are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Key genes analyzed include members of the canonical pathway (e.g., WNT1, WNT2B, WNT3A) and the non-canonical pathway (e.g., WNT5A, WNT6).[3]
-
Downstream targets, such as PPARδ, may also be assessed.[3]
-
Data is analyzed using methods like the comparative Ct method to determine the fold change in gene expression.
This compound's Influence on the Wnt Signaling Pathway
This compound has been observed to upregulate the expression of several Wnt ligands, including Wnt2b, Wnt5a, and Wnt6.[3] This suggests that this compound can activate both the canonical (β-catenin-dependent) and non-canonical Wnt pathways. The activation of these pathways is associated with neuroprotective effects.[7] A key downstream gene found to be upregulated by this compound is PPARδ, which is known to have a role in neuroprotection.[3][7]
Neuroprotective Properties
Beyond its enzymatic inhibition and pathway modulation, this compound exhibits direct neuroprotective effects. It has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) and to protect neuronal cells from Aβ-induced toxicity.[2] Furthermore, this compound has demonstrated anti-apoptotic properties, suggesting it can interfere with programmed cell death pathways initiated by neurotoxic insults.[8]
This technical guide provides a foundational understanding of the pharmacological profile of this compound and its derivatives. The multi-target nature of these compounds, combined with their neuroprotective and pathway-modulating activities, underscores their potential as therapeutic candidates for Alzheimer's disease. Further research into the structure-activity relationships of a broader range of derivatives will be crucial for optimizing their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for aSS234 In Vitro Cholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of the inhibitory activity of the compound aSS234 against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The provided methodology is based on the widely used Ellman's method.
Introduction
This compound is a multi-target-directed ligand designed for the potential treatment of Alzheimer's disease.[1] Its mechanism of action includes the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[2] The reduction of acetylcholine levels in the brain is a hallmark of Alzheimer's disease, and inhibiting its degradation by AChE and BChE is a validated therapeutic strategy. In vitro assays to determine the potency of compounds like this compound against these enzymes are a critical step in the drug discovery and development process.
Data Presentation
The inhibitory potency of this compound against human acetylcholinesterase and butyrylcholinesterase is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme | Inhibitor | IC50 (µM) |
| Human Acetylcholinesterase (hAChE) | This compound | 0.81 ± 0.06 |
| Human Butyrylcholinesterase (hBChE) | This compound | 1.82 ± 0.14 |
Data sourced from Esteban et al., 2014 as cited in Marco-Contelles et al., 2016.[2][3]
Signaling Pathway
The following diagram illustrates the cholinergic synapse and the mechanism of action of this compound. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the synaptic cleft rapidly hydrolyze ACh into choline and acetate, terminating the signal. This compound inhibits AChE and BChE, leading to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic synapse and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the Ellman's method and are adapted for the determination of the inhibitory activity of this compound on AChE and BChE in a 96-well plate format.
Materials and Reagents
-
Enzymes:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human serum butyrylcholinesterase (hBChE)
-
-
Substrates:
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine iodide (BTCI)
-
-
Chromogen:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
-
Inhibitor:
-
This compound
-
-
Buffer:
-
Phosphate buffer (0.1 M, pH 8.0)
-
-
Instrumentation:
-
96-well microplate reader capable of measuring absorbance at 412 nm
-
-
Other:
-
96-well microplates
-
Multichannel pipettes
-
Deionized water
-
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer.
-
Substrate Solutions (14 mM ATCI and BTCI): Prepare separate 14 mM solutions of acetylthiocholine iodide and S-butyrylthiocholine iodide in deionized water.
-
Enzyme Solutions (1 U/mL): Prepare stock solutions of hAChE and hBChE at a concentration of 1 U/mL in phosphate buffer. The final concentration in the well will be lower.
-
This compound Stock Solution and Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in phosphate buffer to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cholinesterase inhibition assay.
Caption: General workflow for the in vitro cholinesterase inhibition assay.
Assay Protocol for Acetylcholinesterase (AChE) Inhibition
-
Assay Preparation:
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.[4]
-
-
Chromogen Addition:
-
Add 10 µL of 10 mM DTNB to each well.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[4]
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or at a fixed endpoint after a specific incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Assay Protocol for Butyrylcholinesterase (BChE) Inhibition
The protocol for BChE inhibition is identical to the AChE inhibition protocol with the following substitutions:
-
Enzyme: Use human serum butyrylcholinesterase (hBChE) instead of hAChE.
-
Substrate: Use S-butyrylthiocholine iodide (BTCI) instead of acetylthiocholine iodide (ATCI).
All other reagent concentrations, volumes, and incubation conditions remain the same.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound as a cholinesterase inhibitor. The detailed protocols and supporting information are intended to assist researchers in accurately and reproducibly determining the inhibitory potency of this and other similar compounds. Adherence to the specified conditions is crucial for obtaining reliable and comparable data.
References
- 1. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Note: aSS234 as a Potent Monoamine Oxidase Inhibitor in a Cellular Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: aSS234 is a multi-target-directed ligand designed for the treatment of Alzheimer's disease (AD). Its multifaceted mechanism of action includes the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][2] The inhibition of MAO is particularly relevant as it can increase the levels of monoaminergic neurotransmitters in the brain, which are depleted in AD, and reduce oxidative stress by decreasing the production of hydrogen peroxide, a byproduct of MAO catalysis.[2] The human neuroblastoma cell line, SH-SY5Y, endogenously expresses both MAO-A and MAO-B, making it a valuable in vitro model for studying the effects of potential AD therapeutics on MAO activity in a neuronal context.[3][4][5] This application note provides a detailed protocol for assessing the MAO inhibitory activity of this compound in SH-SY5Y cells.
Mechanism of Action: this compound acts as a potent inhibitor of both MAO-A and MAO-B.[6] The propargylamine moiety within the structure of this compound is key to its irreversible inhibition of MAO-A.[7][8] This occurs through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site.[8] In SH-SY5Y cells, treatment with this compound has been shown to lead to a complete inhibition of MAO-A activity, resulting in an increase in serotonin (5-HT) levels and a corresponding decrease in its metabolite, 5-hydroxyindoleacetic acid.[1][3]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against human MAO-A and MAO-B, as well as cholinesterases.
| Enzyme Target | IC50 Value | Inhibition Type | Reference |
| Human MAO-A | 5.2 nM | Irreversible | [6] |
| 5.44 ± 1.74 nM | Irreversible | [2][9] | |
| Human MAO-B | 43 nM | [6] | |
| 177 ± 25 nM | [2][9] | ||
| Human AChE | 350 nM | Reversible | [6] |
| 0.81 ± 0.06 µM | Reversible | [2] | |
| Human BuChE | 460 nM | Reversible | [6] |
| 1.82 ± 0.14 µM | Reversible | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of SH-SY5Y cells and the procedure for treating them with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM).[3] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 3 hours).[3]
Protocol 2: Preparation of Cell Lysates
This protocol details the preparation of cell lysates for the subsequent MAO activity assay.
Materials:
-
Treated SH-SY5Y cells from Protocol 1
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting: After incubation, place the 6-well plates on ice. Remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collection: Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the MAO activity.
Protocol 3: Monoamine Oxidase (MAO) Activity Assay
This protocol describes a general method to determine MAO-A and MAO-B activity in the cell lysates. This is a representative protocol; specific kits or reagents may have slightly different procedures.
Materials:
-
Cell lysates from Protocol 2
-
MAO-A specific substrate (e.g., p-tyramine or serotonin)
-
MAO-B specific substrate (e.g., benzylamine or phenylethylamine)
-
MAO-A specific inhibitor (for control, e.g., clorgyline)[3]
-
MAO-B specific inhibitor (for control, e.g., selegiline)
-
Detection reagent (e.g., Amplex Red, which reacts with H2O2 produced by MAO activity to generate a fluorescent product)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence or absorbance depending on the detection method.
Procedure:
-
Reaction Mixture Preparation: For each sample, prepare a reaction mixture containing the assay buffer, HRP, and the detection reagent.
-
Sample Addition: Add a standardized amount of protein from each cell lysate to the wells of the 96-well plate. Include wells for a no-enzyme control (lysis buffer only) and positive controls (untreated cell lysate).
-
Inhibitor Controls (Optional but Recommended): To confirm the specificity of the assay, pre-incubate some wells containing untreated lysate with a known MAO-A inhibitor (clorgyline) or MAO-B inhibitor (selegiline) before adding the substrate.
-
Substrate Addition: To initiate the reaction, add the MAO-A or MAO-B specific substrate to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle-treated control.
-
The specific activity is often expressed as pmol of product formed per minute per mg of protein.[3]
-
Visualizations
Caption: Experimental workflow for the this compound MAO inhibition assay in SH-SY5Y cells.
Caption: Mechanism of this compound-mediated MAO-A inhibition and its downstream effects.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by this compound, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Thioflavin T Assay for Evaluating the Effect of ASS234 on Aβ Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly Aβ1-40 and Aβ1-42, into neurotoxic oligomers and fibrils is a central event in the pathogenesis of AD. Consequently, inhibiting Aβ aggregation is a primary therapeutic strategy. ASS234 is a novel multi-target compound designed to combat AD through various mechanisms. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), possesses neuroprotective and antioxidant properties, and has been shown to interfere with the Aβ aggregation process.[1][2]
The Thioflavin T (ThT) assay is a widely used, rapid, and high-throughput fluorescence-based method to monitor the kinetics of amyloid fibril formation in vitro.[3][4] ThT is a benzothiazole dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[5][6] This allows for the real-time quantification of fibril formation and the evaluation of potential inhibitory compounds like this compound.
Application Note
The ThT assay is a robust tool for characterizing the inhibitory potential of this compound on Aβ fibrillation. This assay can be employed to:
-
Determine the dose-dependent inhibitory effect of this compound on the self-aggregation of Aβ1-40 and Aβ1-42.
-
Assess the efficacy of this compound in inhibiting Aβ aggregation induced by other factors, such as acetylcholinesterase (AChE).
-
Elucidate the kinetics of inhibition by analyzing changes in the lag phase, elongation rate, and maximum fluorescence of the ThT signal.[7]
This compound has demonstrated a significant inhibitory effect on the aggregation of both Aβ1-40 and Aβ1-42.[1][8] Notably, it is more potent in inhibiting the self-aggregation of the more amyloidogenic Aβ1-42 isoform.[1] Furthermore, this compound completely blocks Aβ aggregation promoted by AChE, an enzyme known to accelerate fibril formation through its peripheral anionic site (PAS).[8][9]
Data Presentation: Inhibitory Effect of this compound on Aβ Fibrillation
The following table summarizes the quantitative data on the inhibitory activity of this compound on Aβ aggregation as determined by the Thioflavin T assay.
| Aβ Peptide | Aggregation Type | This compound Concentration | Incubation Time | Percent Inhibition (%) | Reference |
| Aβ1-42 (40 µM) | Self-aggregation | 10 µM | 400 min | 47.8 ± 2.1 | [8] |
| Aβ1-40 (40 µM) | Self-aggregation | 10 µM | 400 min | 10.4 ± 3.3 | [8] |
| Aβ1-42 (40 µM) | AChE-induced | 100 µM | Plateau | Complete Inhibition | [8] |
| Aβ1-40 (40 µM) | AChE-induced | 100 µM | Plateau | Complete Inhibition | [8] |
Experimental Protocols
Protocol 1: ThT Assay for Aβ Self-Aggregation Inhibition by this compound
This protocol details the procedure for evaluating the effect of this compound on the spontaneous aggregation of Aβ peptides.
1. Materials and Reagents
-
Lyophilized Aβ1-40 or Aβ1-42 peptide (high purity, >95%)
-
This compound
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (e.g., 10 mM, pH 7.4, with 150 mM NaCl)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
2. Preparation of Solutions
-
Aβ Peptide Monomers:
-
Carefully dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator to form a thin peptide film.
-
Store the peptide film aliquots at -80°C.
-
Immediately before use, dissolve a peptide film aliquot in DMSO to a stock concentration of 1-2 mM.
-
Dilute the DMSO stock into the sodium phosphate buffer to the final working concentration (e.g., 40 µM).
-
-
This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of sodium phosphate buffer. Filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.[3]
-
ThT Working Solution: Dilute the ThT stock solution in sodium phosphate buffer to a final concentration of 20 µM.[10]
3. Assay Procedure
-
Prepare different concentrations of this compound by serial dilution of the stock solution in sodium phosphate buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well black microplate, add the following to each well in triplicate:
-
Aβ peptide solution (e.g., to a final concentration of 40 µM).
-
This compound solution (at various final concentrations, e.g., 0-100 µM).
-
ThT working solution (to a final concentration of 20 µM).
-
Sodium phosphate buffer to reach the final volume (e.g., 100-200 µL).
-
-
Include control wells:
-
Aβ peptide + ThT (no inhibitor).
-
Buffer + ThT (blank).
-
This compound + ThT (inhibitor control).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader at 37°C.[10]
-
Measure the fluorescence intensity (Ex: 450 nm, Em: 485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours, with shaking before each reading.[10]
4. Data Analysis
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the percentage of inhibition at the plateau phase using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Analyze the kinetic parameters: lag time (t_lag) and apparent growth rate (slope of the elongation phase).
Visualizations
Experimental Workflow
References
- 1. Multipotent, permeable drug this compound inhibits Aβ aggregation, possesses antioxidant properties and protects from Aβ-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Transition in Amyloid Assembly as a Screening Assay for Oligomer-Selective Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Application Notes and Protocols: Measuring Neurotransmitter Levels with ASS234 using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASS234, a novel multi-target directed ligand, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its mechanism of action involves the dual inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][2] This dual action is designed to restore cholinergic function and modulate the levels of monoaminergic neurotransmitters, addressing multiple pathological facets of Alzheimer's disease.[1][2] Furthermore, this compound exhibits neuroprotective properties, including the inhibition of amyloid-beta (Aβ) aggregation and activation of the Wnt signaling pathway. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to investigate the effects of this compound on various neurotransmitter levels in the brain.
Mechanism of Action of this compound
This compound is a hybrid compound derived from donepezil, a known AChE inhibitor, and PF9601N, a potent MAO-B inhibitor.[1] This design confers upon this compound the ability to simultaneously address both the cholinergic deficit and the monoaminergic imbalance observed in Alzheimer's disease.
-
Cholinesterase Inhibition: By reversibly inhibiting AChE and BuChE, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory.[1][2]
-
Monoamine Oxidase Inhibition: this compound irreversibly inhibits both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] This leads to an increase in the extracellular levels of serotonin, dopamine, and norepinephrine, which are involved in mood, cognition, and arousal.
-
Neuroprotection: Beyond its enzymatic inhibition, this compound has been shown to interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[1][2] It also activates the Wnt signaling pathway, which is involved in neurogenesis and synaptic plasticity.
Quantitative Data on Neurotransmitter Modulation
In vivo microdialysis studies in Wistar rats have demonstrated that this compound administration alters the extracellular levels of monoamines in key brain regions implicated in Alzheimer's disease, namely the prefrontal cortex and the hippocampus.[1]
Table 1: Effect of this compound on Extracellular Monoamine Levels in Rat Brain
| Neurotransmitter | Brain Region | This compound Dose (mg/kg) | Observed Effect | Quantitative Change | Reference |
| Dopamine | Prefrontal Cortex, Hippocampus | 5, 15, 30 | Increase | Specific percentage increase data not available in the reviewed literature. | [1] |
| Serotonin | Prefrontal Cortex, Hippocampus | 5, 15, 30 | Increase | Specific percentage increase data not available in the reviewed literature. | [1] |
| Norepinephrine | Prefrontal Cortex, Hippocampus | 5, 15, 30 | Increase | Specific percentage increase data not available in the reviewed literature. | [1] |
Note: While the referenced literature confirms a dose-dependent increase in these monoamines, the precise quantitative percentage changes from baseline were not available in the reviewed abstracts and publicly accessible materials.
Table 2: Expected and Inferred Effects of this compound on Other Neurotransmitters
| Neurotransmitter | Expected Effect | Rationale |
| Acetylcholine | Increase | As a potent inhibitor of both AChE and BuChE, this compound is expected to significantly increase the extracellular levels of acetylcholine in the synaptic cleft.[1][2] |
| Glutamate | Modulation (Potential Decrease in Excitotoxicity) | The neuroprotective effects of this compound and its structural similarity to donepezil, which has been shown to protect against glutamate-induced excitotoxicity, suggest a potential modulatory role on the glutamatergic system. However, direct microdialysis data on this compound's effect on extracellular glutamate is currently unavailable. |
| GABA | Potential Indirect Modulation | Changes in monoaminergic and cholinergic tone can indirectly influence the GABAergic system. The net effect of this compound on GABA levels is complex and has not been directly investigated via microdialysis. |
Experimental Protocols
This section provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on neurotransmitter levels in the rat brain. This protocol is a compilation of best practices from established methodologies and should be adapted to specific laboratory conditions and ethical guidelines.
Protocol 1: In Vivo Microdialysis for Measurement of Neurotransmitters in Rat Prefrontal Cortex and Hippocampus Following this compound Administration
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300g)
-
This compound: Synthesized and purified. Dissolved in a suitable vehicle (e.g., saline or 1% Tween 80 in saline).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probes: Concentric or linear probes with a suitable molecular weight cut-off (e.g., 20 kDa) and membrane length (2-4 mm).
-
Perfusion Pump: Capable of low and stable flow rates.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. pH adjusted to 7.4. Filter-sterilized.
-
Fraction Collector: Refrigerated to prevent neurotransmitter degradation.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for neurotransmitter analysis.
-
Surgical Tools: Standard surgical kit for small animal surgery.
2. Surgical Procedure and Probe Implantation:
-
Anesthetize the rat using the chosen anesthetic protocol.
-
Secure the animal in the stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small burr holes over the target brain regions. Stereotaxic coordinates for the prefrontal cortex and hippocampus should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull using dental cement and surgical screws.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment. House the animal individually to protect the implant.
3. Microdialysis Experiment:
-
On the day of the experiment, connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.
-
Administer this compound at the desired doses (e.g., 5, 15, and 30 mg/kg) via the appropriate route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
4. Sample Analysis:
-
Immediately analyze the collected dialysate samples or store them at -80°C.
-
Quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites using HPLC-ECD or LC-MS/MS.
-
For acetylcholine analysis, an acetylcholinesterase inhibitor (e.g., physostigmine) should be included in the aCSF to prevent ex vivo degradation.
-
For glutamate and GABA analysis, derivatization is typically required prior to HPLC analysis with fluorescence detection.
5. Data Analysis:
-
Calculate the basal neurotransmitter concentrations by averaging the values from the baseline samples.
-
Express the post-administration neurotransmitter levels as a percentage of the mean baseline value.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in neurotransmitter levels at different doses of this compound compared to the baseline and a vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the experimental workflow for the microdialysis protocol.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: this compound activation of the Wnt signaling pathway.
Conclusion
In vivo microdialysis is a powerful technique for elucidating the pharmacodynamic effects of this compound on brain neurotransmitter systems. The provided protocols and application notes offer a framework for researchers to investigate the impact of this promising multi-target compound on acetylcholine, dopamine, serotonin, and norepinephrine, as well as to explore its potential influence on glutamate and GABA. Such studies are crucial for understanding the complete neurochemical profile of this compound and for advancing its development as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further research is warranted to obtain precise quantitative data on the dose-dependent effects of this compound on all relevant neurotransmitters.
References
Application Note: Quantification of ASS234 in Brain Tissue using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ASS234 in brain tissue. This compound is a promising multi-target compound for the treatment of Alzheimer's disease, acting as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B)[1][2][3]. The ability to accurately measure its concentration in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This protocol outlines procedures for brain tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound, with the chemical name N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a multitarget-directed ligand designed to combat the complex pathophysiology of Alzheimer's disease[1][2]. Its therapeutic potential is attributed to its ability to inhibit key enzymes involved in the disease's progression and to modulate signaling pathways related to neuroprotection and neuroinflammation[1][4][5][6]. To understand the in vivo efficacy and safety profile of this compound, a robust analytical method for its quantification in the target organ, the brain, is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification[7]. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in brain tissue samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Verapamil (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB 1 cc/30 mg SPE cartridges
-
Rat or mouse brain tissue
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
This compound Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Verapamil in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
To 100 µL of the brain homogenate, add 10 µL of the IS working solution (100 ng/mL Verapamil).
-
Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for SPE clean-up.
Solid-Phase Extraction (SPE)
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 5 for composition) for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
System: SCIEX Triple Quad 5500 (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 498.3 | 134.1 | 35 |
| 498.3 | 91.1 | 45 | |
| Verapamil (IS) | 455.3 | 165.1 | 30 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data for this compound in Brain Homogenate
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| R² | 0.998 |
Quality Control Samples
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate to assess the accuracy and precision of the method.
Table 2: Example Quality Control Data for this compound in Brain Homogenate (n=3)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.91 | 97.0 | 4.5 |
| MQC | 75 | 78.3 | 104.4 | 3.2 |
| HQC | 750 | 735.0 | 98.0 | 2.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in brain tissue.
This compound Signaling Pathway Modulation
Caption: Simplified signaling pathways modulated by this compound in Alzheimer's disease.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound in brain tissue. The protocol, encompassing sample preparation, SPE clean-up, and optimized LC-MS/MS parameters, allows for the sensitive and selective measurement of this compound concentrations. This methodology is well-suited for preclinical research and drug development studies aimed at evaluating the pharmacokinetic and pharmacodynamic properties of this promising Alzheimer's disease therapeutic candidate.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by this compound, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 6. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing the Neuroprotective Effects of ASS234 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the neuroprotective properties of the multi-target compound ASS234 in primary neuronal cultures. The protocols outlined below are designed to assess the compound's efficacy in mitigating neuronal damage induced by various stressors, reflecting its potential as a therapeutic agent for neurodegenerative diseases.
Introduction to this compound
This compound is a novel, multi-target-directed ligand designed to combat the complex pathology of neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action is multifaceted, simultaneously targeting several key pathways implicated in neuronal damage. This compound is a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B)[1][2][3]. Beyond its enzymatic inhibition, this compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties[4][5]. It has also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease[3][4]. Furthermore, studies suggest that this compound exerts its neuroprotective effects through the modulation of key signaling pathways, including the Wnt and Nrf2 pathways[6][7].
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data reported for this compound, providing a reference for its potency and multifaceted activity.
Table 1: Inhibitory Activity of this compound against Cholinesterases and Monoamine Oxidases
| Target Enzyme | IC₅₀ Value | Enzyme Source | Reference |
| Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM | Human | [4] |
| Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM | Human | [4] |
| Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM | Human | [4] |
| Monoamine Oxidase B (MAO-B) | 177 ± 25 nM | Human | [4] |
Table 2: Reported Effects of this compound on Gene Expression in Neuronal Cell Models
| Gene Category | Gene | Effect | Cell Line | This compound Conc. | Incubation | Reference |
| Wnt Signaling | Wnt2b, Wnt5a, Wnt6 | Upregulation | SH-SY5Y | 5 µM | 24 h | [4] |
| PPARδ | Upregulation | SH-SY5Y | 5 µM | 24 h | [4] | |
| Antioxidant Enzymes | CAT, SOD1, GCLC, GCLM, GSR, TXNRD1, NQO1, SQSTM1 | Upregulation | SH-SY5Y | 5 µM | 24 h | [7] |
| Pro-inflammatory | TNF-α, TNFR1, IL-6, IL-1β, NF-κB | Downregulation | SH-SY5Y | 5 µM | 24 h | [3] |
| Anti-inflammatory | IL-10, TGF-β | Upregulation | SH-SY5Y | 5 µM | 24 h | [3] |
Experimental Workflow for Assessing this compound Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in primary neurons.
Caption: Experimental workflow for assessing this compound neuroprotection.
Detailed Experimental Protocols for Primary Neurons
The following protocols are adapted for use with primary cortical or hippocampal neurons. It is recommended to perform dose-response curves for any neurotoxic agent and for this compound to determine the optimal concentrations for your specific experimental conditions.
Primary Neuron Culture
-
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
-
Protocol:
-
Dissect cortices or hippocampi from E18 fetuses in chilled dissection medium.
-
Mince the tissue and digest with the appropriate enzyme solution according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a suitable density (e.g., 1 x 10⁵ cells/cm²) on coated plates in plating medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Perform half-media changes every 2-3 days.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before initiating experiments.
-
Assessment of Cell Viability
a) MTT Assay (Measures metabolic activity)
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
After treatment with the neurotoxic agent and/or this compound, remove the culture medium.
-
Add fresh culture medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution and add the solubilization solution to dissolve the crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) Lactate Dehydrogenase (LDH) Assay (Measures membrane integrity)
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
-
Protocol:
-
Following treatment, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
To determine the maximum LDH release, lyse control wells with the provided lysis buffer and use this as a positive control.
-
Assessment of Apoptosis
Caspase-3 Activity Assay
-
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
-
Protocol:
-
After treatment, wash the neurons with ice-cold PBS and lyse the cells using the provided lysis buffer.
-
Incubate the lysates on ice as per the manufacturer's instructions.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and the reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence at the appropriate wavelength.
-
Assessment of Oxidative Stress
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
-
Protocol:
-
After treatment, remove the culture medium and wash the neurons twice with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Assessment of Neuroinflammation
Cytokine Measurement (ELISA)
-
Materials:
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)
-
-
Protocol:
-
Collect the culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the specified wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are, in part, attributed to its ability to modulate key intracellular signaling pathways.
Wnt Signaling Pathway
This compound has been shown to activate the Wnt signaling pathway, which is crucial for neuronal development, synaptic plasticity, and cell survival.
Caption: this compound-mediated activation of the Wnt signaling pathway.
Nrf2 Antioxidant Pathway
This compound also activates the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of various antioxidant enzymes.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. mpbio.com [mpbio.com]
Application Notes & Protocols: Lentiviral Vector-Mediated Gene Delivery for Target Validation in ASS234 Studies
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and Alzheimer's disease research.
Introduction: ASS234, or N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a promising multi-target-directed ligand (MTDL) developed for the treatment of Alzheimer's disease (AD).[1][2][3] Its therapeutic potential stems from its ability to simultaneously modulate several key pathophysiological pathways implicated in AD. This compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A and B (MAO-A/B).[1][3] Beyond enzymatic inhibition, this compound exhibits potent neuroprotective, antioxidant, and anti-apoptotic properties, and it inhibits the self-aggregation of amyloid-beta (Aβ) peptides Aβ1-40 and Aβ1-42.[1][2][4] Mechanistic studies have revealed that this compound modulates critical signaling pathways, including the Wnt and NRF2 pathways, and downregulates pro-inflammatory genes while upregulating anti-inflammatory ones.[1][4]
This document provides detailed application notes on how lentiviral vector-mediated gene delivery can be employed as a powerful tool to validate the molecular targets and dissect the mechanisms of action of this compound. We provide comprehensive protocols for lentivirus production, in vitro transduction of neuronal cells, and in vivo stereotactic injection for target validation studies.
Application Note: Target Validation Using Lentiviral-Mediated shRNA
Lentiviral vectors are highly efficient vehicles for delivering genetic material into both dividing and non-dividing cells, such as neurons, making them ideal for neuroscience research.[5][6][7] A key application in drug development is the use of lentivirus-delivered short-hairpin RNA (shRNA) to achieve stable, long-term knockdown of a specific gene. This loss-of-function approach is invaluable for validating whether the observed therapeutic effects of a compound like this compound are dependent on a specific protein or pathway.
For instance, this compound has been shown to upregulate the NRF2 signaling pathway, a master regulator of antioxidant responses.[1] To confirm that this pathway is essential for the neuroprotective effects of this compound, a researcher could use a lentiviral vector to deliver an shRNA targeting NRF2 in a relevant cell model (e.g., SH-SY5Y neuroblastoma cells). If the protective effects of this compound against an oxidative insult are diminished or abolished in the NRF2-knockdown cells compared to control cells, it provides strong evidence for NRF2 being a critical downstream mediator of this compound's action.
Logical Workflow for Target Validation
The following diagram illustrates the experimental logic for validating a target of this compound using lentiviral-mediated gene knockdown.
Caption: Experimental workflow for this compound target validation.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: In Vitro Bioactivity and Toxicity of this compound
| Parameter | Species/Cell Line | Value/Effect | Reference |
| Enzyme Inhibition | |||
| AChE Inhibition | Human | Reversible | [1][3] |
| BuChE Inhibition | Human | Reversible | [1][3] |
| MAO-A Inhibition | Human | Irreversible | [1][3] |
| MAO-B Inhibition | Human | Irreversible | [1][3] |
| Aβ Aggregation | |||
| Aβ1-42 Self-Aggregation | In vitro | Inhibition | [1][4] |
| Aβ1-40 Self-Aggregation | In vitro | Inhibition | [1][4] |
| Gene Expression | (SH-SY5Y cells, 5 µM this compound) | ||
| Pro-inflammatory genes (TNF-α, TNFR1, IL-6, IL-1β, NF-κB) | Human | Downregulated | [1][8] |
| Anti-inflammatory genes (IL-10, TGF-β) | Human | Upregulated | [1][8] |
| Wnt pathway genes (Wnt2b, Wnt5a, Wnt6) | Human | Significantly Increased | [4][9] |
| NRF2 pathway gene (NRF2) | Human | Overexpressed | [1] |
| Toxicity | (HepG2 cells) | ||
| Cell Viability Reduction (100 µM) | Human | Less toxic than Donepezil & Tacrine | [9][10] |
| Cell Viability Reduction (300 µM) | Human | Less toxic than Donepezil & Tacrine | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6J Mice (Scopolamine-induced amnesia) | Single dose (0.12 mM/kg) | Reversal of memory impairment, ~13.1% cognitive improvement | [9][11] |
| APPswe/PS1ΔE9 Transgenic Mice | Daily (0.62 mg/kg) for 16 weeks | Significant decrease in cortical plaque deposition | [9][11] |
| APPswe/PS1ΔE9 Transgenic Mice | This compound treatment | Reduction of gliosis (GFAP and Iba-1) in cortex and hippocampus | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The diagram below summarizes the known mechanisms.
Caption: Multi-target mechanism of action of this compound.
Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus for shRNA Delivery
This protocol describes the production of lentiviral particles in HEK293T cells using a 3rd generation packaging system.[12][13][14]
Workflow Diagram: Lentivirus Production
Caption: Workflow for lentiviral vector production.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose (D10 medium: supplemented with 10% FBS and 4 mM L-glutamine)
-
Opti-MEM or other serum-free medium
-
Transfer plasmid (e.g., pLKO.1-puro containing shRNA against target or non-target scramble control)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethylenimine (PEI), linear, 25 kDa
-
0.45 µm PES filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed Cells: Seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of D10 medium. Ensure even distribution. Incubate at 37°C, 5% CO₂ for ~20 hours. Cells should be ~80% confluent at the time of transfection.[12][14]
-
Day 1: Transfection:
-
In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM. For a 10 cm dish, use a total of 15-20 µg of DNA. A common ratio is 4:2:1 for transfer:packaging:envelope plasmids.
-
In a separate tube, dilute PEI in 500 µL of Opti-MEM. Use a DNA:PEI ratio of 1:3 (µg:µg). For 20 µg of DNA, use 60 µg of PEI.
-
Add the DNA mix to the PEI mix, vortex gently, and incubate at room temperature for 20 minutes.
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate to distribute. Incubate for 18 hours.[12]
-
-
Day 2: Media Change: Carefully aspirate the transfection medium. Gently add 10 mL of fresh, pre-warmed D10 medium. Return to the incubator.
-
Day 3-4: Harvest Virus:
-
At 48 hours and again at 72 hours post-transfection, collect the supernatant containing viral particles. The 72-hour harvest typically has a higher titer.
-
Centrifuge the collected supernatant at 2,100 x g for 5 minutes to pellet cell debris.[12]
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.[12]
-
Aliquot the viral supernatant into cryovials, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of SH-SY5Y Cells for In Vitro Studies
This protocol details the method for transducing the human neuroblastoma cell line SH-SY5Y, a common model for studying AD and the effects of this compound.[1]
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Lentiviral particles (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (for selection, if using a resistance marker)
-
96-well or 6-well plates
Procedure:
-
Day 1: Seed Cells: Plate SH-SY5Y cells in a 96-well plate at a density of 1.6 x 10⁴ cells per well (or other vessel, adjusting for surface area). The goal is to have the cells at ~70% confluency at the time of transduction. Incubate for 18-20 hours.
-
Day 2: Transduction:
-
Remove the culture medium from the wells.
-
Prepare transduction medium: fresh complete medium containing 8 µg/mL Polybrene. Add this to the cells. Note: Polybrene enhances transduction efficiency but can be toxic to some cell types; optimize concentration if necessary.[15]
-
Add the lentiviral particles to the wells. It is critical to test a range of Multiplicity of Infection (MOI) values (e.g., 1, 5, 10, 20) to determine the optimal virus amount for high transduction efficiency and low toxicity.
-
Gently swirl the plate and incubate for 18-24 hours at 37°C.
-
-
Day 3: Media Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection and Expansion:
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium 48-72 hours post-transduction to select for stably transduced cells.
-
Culture the cells for several days, replacing the selection medium every 2-3 days, until non-transduced control cells have died.
-
Expand the stable cell pool for subsequent target validation experiments with this compound.
-
Protocol 3: Stereotactic Injection of Lentivirus into Mouse Brain
This protocol provides a general method for the targeted in vivo delivery of lentiviral vectors into a specific brain region, such as the hippocampus, in a mouse model of Alzheimer's disease (e.g., APPswe/PS1ΔE9).[16][17]
Materials:
-
Anesthetized mouse
-
Stereotactic apparatus
-
Heating pad
-
Micro-syringe pump and Hamilton syringe
-
High-titer lentiviral stock (~10⁸-10⁹ TU/mL)
-
Surgical tools (scalpel, drill, sutures)
-
Brain atlas for coordinate determination
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation). Place the mouse in the stereotactic frame, ensuring the head is firmly secured with ear bars and a tooth bar. Maintain body temperature with a heating pad.[17]
-
Surgical Preparation: Shave the scalp and sterilize the area with antiseptic swabs. Make a midline incision to expose the skull.
-
Coordinate Targeting: Identify the bregma landmark on the skull. Using a mouse brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target region (e.g., hippocampus CA1).
-
Craniotomy: Use a micro-drill to create a small burr hole in the skull over the target injection site. Be careful not to damage the underlying dura mater.
-
Viral Injection:
-
Load the Hamilton syringe with 1-2 µL of high-titer lentivirus.
-
Lower the syringe needle through the burr hole to the predetermined DV coordinate.
-
Infuse the virus at a slow rate (e.g., 0.1-0.2 µL/min) using the micro-syringe pump to prevent tissue damage and ensure proper diffusion.[17]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines. Monitor the animal during recovery until it is ambulatory. Allow 2-4 weeks for transgene expression to become robust before proceeding with this compound treatment and behavioral or histological analysis.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus Production and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. Lentiviral vector-mediated gene delivery into human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene delivery by lentivirus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroinflammation Signaling Modulated by this compound, a Multitarget Small Molecule for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Applying stereotactic injection technique to study genetic effects on animal behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ASS234 Preclinical Off-Target Effects: A Technical Support Center
For researchers and drug development professionals investigating the novel multi-target compound ASS234, this technical support center provides essential information regarding its potential off-target effects observed in preclinical models. The following question-and-answer-based troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
This compound is a multi-target-directed ligand (MTDL) designed to simultaneously inhibit four key enzymes implicated in the pathophysiology of Alzheimer's disease:
-
Acetylcholinesterase (AChE): To increase acetylcholine levels and improve cognitive function.
-
Butyrylcholinesterase (BuChE): Similar to AChE, its inhibition boosts cholinergic neurotransmission.
-
Monoamine Oxidase A (MAO-A): To increase levels of serotonin and norepinephrine.
-
Monoamine Oxidase B (MAO-B): To increase dopamine levels and provide neuroprotection.[1][2][3][4]
Q2: What is the main off-target concern associated with this compound in preclinical studies?
The most significant off-target concern for this compound is its potent, irreversible inhibition of MAO-A.[1][5] This raises the potential for the "cheese effect," a hypertensive crisis that can occur when MAO-A inhibitors are co-administered with tyramine-rich foods or certain medications.[5] This is a well-known interaction for non-selective MAOIs.
Q3: Has the "cheese effect" been directly studied for this compound in preclinical models?
While the potential for a tyramine interaction is a recognized concern based on this compound's potent MAO-A inhibition, to date, no publicly available preclinical studies have reported a direct tyramine challenge in animal models to quantify the pressor response.[5] Such studies are crucial for determining the clinical relevance of this potential interaction.
Q4: Have any broad off-target screening studies been published for this compound?
Currently, there are no published preclinical studies that have reported the screening of this compound against a broad panel of receptors, ion channels, and transporters. Such screening is essential for identifying unforeseen off-target interactions that could lead to side effects.
Q5: What is the known in vitro toxicity profile of this compound?
Preliminary in vitro toxicity studies using the human liver cell line HepG2 have shown that this compound exhibits lower cytotoxicity compared to the Alzheimer's disease drugs donepezil and tacrine, particularly at high concentrations (100 and 300 μM).[1][5]
Q6: What is the in silico-predicted safety profile of this compound?
In silico (computer-based) toxicology assessments have predicted a favorable safety profile for this compound. These studies suggest that this compound is likely to be less toxic than donepezil and possesses a low potential for carcinogenicity and mutagenicity.[2][4]
Troubleshooting Guide
Problem 1: Unexpected cardiovascular effects are observed in animal models (e.g., changes in blood pressure, heart rate).
-
Possible Cause: The potent inhibition of MAO-A by this compound can lead to an increase in circulating catecholamines (norepinephrine and dopamine), which can directly impact cardiovascular function.[5]
-
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate in experimental animals.
-
Control for Diet: Ensure that the animal diet is free of tyramine-containing ingredients, which could exacerbate hypertensive effects.
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the threshold at which cardiovascular effects become apparent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of cardiovascular changes with the plasma and brain concentrations of this compound.
-
Problem 2: Unexplained behavioral changes or central nervous system (CNS) effects are noted in preclinical models.
-
Possible Cause: As a multi-target agent affecting cholinergic and monoaminergic systems, this compound can induce a range of CNS effects. While some are intended (e.g., improved cognition), others may be off-target. The increase in brain levels of serotonin, dopamine, and norepinephrine can lead to complex behavioral alterations.[2]
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the nature of the observed CNS effects (e.g., locomotor activity, anxiety-like behavior, sensorimotor gating).
-
Neurotransmitter Analysis: Measure the levels of acetylcholine, dopamine, serotonin, and their metabolites in different brain regions to correlate with behavioral changes.
-
Receptor Occupancy Studies: If possible, conduct studies to determine the extent to which this compound occupies its intended targets at different doses.
-
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory potencies of this compound for its primary targets.
Table 1: Inhibitory Potency (IC50) of this compound against Human Cholinesterases and Monoamine Oxidases
| Target Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 810 |
| Butyrylcholinesterase (BuChE) | 1820 |
| Monoamine Oxidase A (MAO-A) | 5.44 |
| Monoamine Oxidase B (MAO-B) | 177 |
Data compiled from Esteban et al., 2014 as cited in Marco-Contelles et al., 2016.[1]
Experimental Protocols
1. In Vitro Enzyme Inhibition Assays (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AChE, BuChE, MAO-A, and MAO-B.
-
Methodology:
-
Recombinant human enzymes are used for the assays.
-
For cholinesterases, the assay is typically based on the Ellman's method, where the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme produces a colored product that is measured spectrophotometrically.
-
For monoamine oxidases, the assay often involves measuring the production of hydrogen peroxide or a specific metabolite from a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) using a fluorometric or colorimetric method.
-
This compound is pre-incubated with the enzyme at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of reaction is measured, and the percentage of inhibition at each concentration of this compound is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
2. In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Objective: To assess the potential hepatotoxicity of this compound.
-
Methodology:
-
Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound, a positive control (e.g., a known hepatotoxin), and a vehicle control.
-
After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
The absorbance is read using a plate reader, and cell viability is expressed as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Intended primary targets of this compound.
Caption: "Cheese Effect" pathway.
Caption: Off-target assessment workflow.
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multipotent, permeable drug this compound inhibits Aβ aggregation, possesses antioxidant properties and protects from Aβ-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
Optimizing ASS234 Dosage for In Vivo Alzheimer's Models: A Technical Support Center
For researchers and drug development professionals utilizing the multi-target-directed ligand ASS2334 in in vivo Alzheimer's disease models, this technical support center provides troubleshooting guidance and frequently asked questions to navigate potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for ASS234 in mice and rats?
A1: Published studies provide a range of effective doses depending on the animal model and experimental goals. For cognitive improvement in a scopolamine-induced amnesia model in C57BL/6J mice, a single dose of 0.62 mg/kg has been used.[1] In another study with the same model, a dose of 0.12 mM/kg was shown to significantly improve cognitive performance.[1] For long-term studies in transgenic mouse models of Alzheimer's disease (APPswe/PS1ΔE9), a daily administration of 0.62 mg/kg has been shown to reduce amyloid plaque burden.[1][2] In Wistar rats, doses of 5, 15, and 30 mg/kg have been used for in vivo microdialysis studies to assess effects on monoamine levels.[3] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific model and experimental paradigm.
Q2: How should I prepare and administer this compound?
A2: this compound is typically administered via intraperitoneal (i.p.) injection or continuous infusion using osmotic pumps. For i.p. injections, a common vehicle is a solution of saline with a small percentage of dimethyl sulfoxide (DMSO) to ensure solubility. One study utilized a vehicle of saline buffer containing 3.6% DMSO. It is crucial to first dissolve this compound in 100% DMSO and then dilute it with sterile saline to the final desired concentration to avoid precipitation. For chronic administration, ALZET mini-osmotic pumps can be implanted subcutaneously.
Q3: What are the known targets of this compound?
A3: this compound is a multi-target-directed ligand designed to address the complex pathology of Alzheimer's disease. Its primary targets include:
-
Cholinesterases: It reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]
-
Monoamine Oxidases (MAOs): It irreversibly inhibits both MAO-A and MAO-B.[3]
-
Amyloid-β (Aβ) Aggregation: It inhibits the self-aggregation of Aβ1–42 and Aβ1–40 peptides.[3]
Additionally, this compound exhibits antioxidant and neuroprotective properties.[3]
Q4: What are the expected therapeutic effects of this compound in Alzheimer's models?
A4: In vivo studies have demonstrated that this compound can:
-
Ameliorate cognitive deficits in learning and memory.[3]
-
Reduce amyloid plaque burden and gliosis in the cortex and hippocampus.[3]
-
Modulate monoaminergic neurotransmission by increasing levels of serotonin, dopamine, and noradrenaline in key brain regions.[4]
Q5: Is this compound toxic?
A5: In vitro studies have shown that this compound exhibits lower toxicity than donepezil.[1][3] However, as with any compound, dose-dependent toxicity can occur. It is essential to conduct preliminary toxicity studies in your specific animal model to establish a safe and effective dose range.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound Solution
| Potential Cause | Troubleshooting Step |
| Incorrect solvent ratio | Ensure the final concentration of DMSO in your saline solution is sufficient to maintain solubility. A concentration of up to 10% DMSO in saline is generally well-tolerated for intraperitoneal injections in mice. However, it is always recommended to use the lowest effective concentration of DMSO. |
| Improper mixing procedure | Always dissolve this compound completely in 100% DMSO first before adding saline. Adding saline directly to the powdered compound can cause it to precipitate. |
| Low temperature | Prepare and store the this compound solution at room temperature. If stored at lower temperatures, allow the solution to warm to room temperature and vortex thoroughly before administration to ensure any precipitates are redissolved. |
| High drug concentration | If precipitation persists, consider lowering the final concentration of this compound and adjusting the injection volume accordingly, staying within the recommended volume limits for the chosen route of administration. |
Problem 2: Lack of Expected Therapeutic Effect (e.g., no cognitive improvement)
| Potential Cause | Troubleshooting Step |
| Suboptimal dosage | The administered dose may be too low to elicit a therapeutic response. Conduct a dose-response study to identify the optimal dose for your specific animal model and behavioral paradigm. |
| Compound instability | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly (protected from light and at the recommended temperature) and has not exceeded its stability period. |
| Animal model variability | The chosen Alzheimer's disease model may not be sensitive to the mechanisms of action of this compound. Ensure the model exhibits the pathological features targeted by the compound (e.g., cholinergic deficits, amyloid pathology). |
| Behavioral test parameters | The parameters of the behavioral test (e.g., inter-trial interval, object novelty) may not be optimized for detecting cognitive improvement. Review and optimize the behavioral testing protocol. |
| Route of administration | The chosen route of administration may not provide adequate bioavailability to the central nervous system. Consider alternative administration routes or methods, such as osmotic pumps for continuous delivery. |
Problem 3: Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation)
| Potential Cause | Troubleshooting Step |
| Monoaminergic system modulation | As an MAO inhibitor, this compound increases levels of dopamine, serotonin, and norepinephrine, which can influence locomotor activity.[4] If hyperactivity or sedation is observed, consider adjusting the dose. |
| Cholinergic system modulation | Cholinesterase inhibitors can sometimes induce side effects such as tremors or changes in activity levels. These effects are often dose-dependent. |
| Vehicle-induced effects | High concentrations of DMSO can have sedative or other behavioral effects. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. |
| Dose is too high | The observed side effects may be a sign of toxicity. Reduce the dose to a level that is therapeutically effective but does not produce significant adverse effects. |
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cognitive Improvement | Scopolamine-induced amnesia (C57BL/6J mice) | 0.62 mg/kg (single dose, i.p.) | Reversal of memory impairment | [1] |
| Scopolamine-induced amnesia (C57BL/6J mice) | 0.12 mM/kg (single dose, i.p.) | ~13.1% improvement in cognitive performance | [1] | |
| Amyloid Plaque Reduction | APPswe/PS1ΔE9 transgenic mice | 0.62 mg/kg/day (16 weeks, osmotic pump) | Significant decrease in cortical plaque deposition | [1][2] |
| Monoamine Modulation | Wistar rats (in vivo microdialysis) | 5, 15, 30 mg/kg (i.p.) | Significant increase in extracellular 5-HT, DA, and NA in the hippocampus and prefrontal cortex | [3] |
| In Vitro Toxicity | HepG2 cells | 100 and 300 µM | Less toxic than donepezil and tacrine | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.62 mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound powder in 100% DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Calculate the final volume of the injection solution based on the desired injection volume per animal (e.g., 10 ml/kg).
-
Prepare the final injection solution by diluting the this compound-DMSO stock solution with sterile saline. For example, to achieve a final concentration of 3.6% DMSO, add the appropriate volume of the stock solution to saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Administer the solution via i.p. injection at the calculated volume.
-
Always prepare a vehicle control solution containing the same final concentration of DMSO in saline for the control group.
Novel Object Recognition (NOR) Test Protocol
-
Habituation Phase (Day 1):
-
Individually place each mouse in the empty testing arena (e.g., a 40x40 cm box) for 5-10 minutes to allow for free exploration.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena at a fixed distance from the walls and from each other.
-
Administer this compound or vehicle at the predetermined time before this phase (e.g., 30-60 minutes).
-
Place a mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Signaling Pathway Diagrams
Caption: Overview of this compound's multi-target mechanism of action.
Caption: this compound activates the Wnt signaling pathway.
Caption: this compound promotes the Nrf2-mediated antioxidant response.
References
- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo evaluation of the modulatory effects of the multitarget compound this compound on the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Comparative Hepatotoxicity of aSS234, Donepezil, and Tacrine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative hepatotoxicity of the novel Alzheimer's disease drug candidate aSS234, and the established acetylcholinesterase inhibitors, donepezil and tacrine. The information is presented in a question-and-answer format to directly address specific experimental concerns.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound compared to donepezil and tacrine?
A1: Based on available data, this compound exhibits a favorable in vitro hepatotoxicity profile compared to both donepezil and tacrine. Preliminary studies using the human hepatoma cell line (HepG2) have shown that while all three compounds reduce cell viability in a concentration-dependent manner, this compound is less toxic at high concentrations (100 and 300 μM) than donepezil and tacrine[1]. Tacrine is well-documented for its significant hepatotoxicity, with a high incidence of elevated serum aminotransferase levels in patients[2][3]. Donepezil is generally considered to have a low risk of hepatotoxicity, with rare reports of clinically apparent liver injury[4].
Q2: What are the established mechanisms of hepatotoxicity for tacrine and donepezil, and what is hypothesized for this compound?
A2: The hepatotoxicity of tacrine is believed to be mediated by the formation of reactive metabolites through the cytochrome P450 system, leading to oxidative stress and mitochondrial dysfunction[2][5][6]. This can trigger apoptosis (programmed cell death) in hepatocytes through both mitochondrial and lysosomal pathways[3]. For donepezil, the rare instances of hepatotoxicity are thought to be idiosyncratic, meaning they are unpredictable and not directly related to the drug's primary mechanism of action. The mechanism is not well-elucidated but may involve the formation of toxic or immunogenic intermediates during its metabolism[4]. The mechanism for this compound's lower in vitro toxicity is not fully understood, but its multitarget profile, including antioxidant properties, may contribute to its improved safety profile[1][7][8].
Q3: What are the typical clinical manifestations of hepatotoxicity for these compounds?
A3: Tacrine-induced hepatotoxicity is most commonly characterized by asymptomatic elevations in serum alanine aminotransferase (ALT) levels, which are usually reversible upon discontinuation of the drug.[2] In a small percentage of patients, more severe, symptomatic liver injury with jaundice can occur.[2] For donepezil, the rare cases of hepatotoxicity can present as cholestatic or mixed patterns of liver enzyme elevations, with a time to onset of 1 to 6 weeks.[4] As this compound has not undergone extensive clinical trials, its clinical hepatotoxicity profile in humans is yet to be determined.
Troubleshooting Guides for In Vitro Hepatotoxicity Experiments
Issue 1: High variability in cell viability assay results (e.g., MTT assay).
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration. Plate cells evenly across all wells of the microplate.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell viability, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause: Interference of the test compound with the assay.
-
Solution: Run a control with the test compound in cell-free medium to check for any direct reaction with the MTT reagent that could lead to a false positive or negative result.
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., LDH vs. MTT).
-
Possible Cause: Different mechanisms of cell death being measured.
-
Explanation: The MTT assay measures metabolic activity, which can decrease before cell membrane integrity is lost. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membranes, a later event in necrosis. A decrease in MTT signal without a significant increase in LDH release may indicate apoptosis or cytostatic effects rather than overt necrosis.
-
Solution: Utilize multiple assays that measure different aspects of cell health, such as a caspase activity assay for apoptosis, to gain a more complete picture of the mode of cell death.
-
Issue 3: Difficulty in detecting a clear dose-response relationship.
-
Possible Cause: Inappropriate concentration range of the test compound.
-
Solution: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the optimal concentration range that elicits a measurable toxic effect.
-
-
Possible Cause: Limited solubility of the test compound in the culture medium.
-
Solution: Visually inspect the culture medium for any precipitation of the compound at higher concentrations. If solubility is an issue, consider using a different solvent (ensuring the solvent itself is not toxic to the cells at the final concentration) or a different formulation of the compound.
-
Data Presentation
Table 1: In Vitro Hepatotoxicity of this compound, Donepezil, and Tacrine in HepG2 Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| This compound | 100 | Less toxic than donepezil and tacrine at this concentration[1] |
| 300 | Less toxic than donepezil and tacrine at this concentration[1] | |
| Donepezil | 100 | More toxic than this compound at this concentration[1] |
| 300 | More toxic than this compound at this concentration[1] | |
| Tacrine | 100 | More toxic than this compound at this concentration[1] |
| 300 | More toxic than this compound at this concentration[1] |
Table 2: Clinical Hepatotoxicity Profile of Donepezil and Tacrine
| Feature | Donepezil | Tacrine |
| Incidence of ALT > 3x ULN * | Rare[4] | ~25-50% of patients[2] |
| Typical Onset | 1-6 weeks[4] | 6-8 weeks[2] |
| Common Presentation | Asymptomatic or mild symptoms[4] | Typically asymptomatic ALT elevation[2] |
| Reversibility | Generally reversible upon discontinuation[4] | Usually reversible upon discontinuation[2] |
| Mechanism | Idiosyncratic[4] | Formation of reactive metabolites, oxidative stress[2][5][6] |
*Upper Limit of Normal
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, donepezil, and tacrine in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the medium alone.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase/INT solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution (e.g., 1 M acetic acid) to terminate the reaction. Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity relative to the maximum LDH release.
Reactive Oxygen Species (ROS) Measurement using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as the fold change in fluorescence intensity relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts in hepatotoxicity assessment.
Caption: Signaling pathway of drug-induced liver injury.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 6. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ASS234-Induced "Cheese Effect" in MAO-A Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Alzheimer's disease therapeutic candidate, ASS234. The focus is on understanding and mitigating the potential tyramine-induced hypertensive crisis, commonly known as the "cheese effect," a known concern for irreversible monoamine oxidase A (MAO-A) inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect" and why is it a concern with this compound?
A1: The "cheese effect" refers to a hypertensive crisis that can occur when an individual taking a monoamine oxidase inhibitor (MAOI) consumes foods rich in tyramine, such as aged cheeses, cured meats, and certain alcoholic beverages.[4] this compound is an irreversible inhibitor of MAO-A, an enzyme crucial for metabolizing dietary tyramine in the gut and liver.[1][3] Inhibition of MAO-A leads to an accumulation of tyramine, which can displace norepinephrine from nerve endings, causing a rapid and dangerous increase in blood pressure.[1][]
Q2: Has the tyramine potentiation effect of this compound been quantitatively assessed?
A2: While the potential for a "cheese effect" with this compound is acknowledged in the scientific literature as a necessary consideration for its preclinical development, specific quantitative data from a tyramine challenge study with this compound is not publicly available in the reviewed articles.[1][3] Such studies are crucial to determine the tyramine sensitivity factor (TSF) for this compound, which quantifies the magnitude of blood pressure potentiation.
Q3: What are the typical symptoms of a tyramine-induced hypertensive crisis?
A3: Symptoms can appear rapidly after consuming tyramine-rich foods and include a sudden, severe headache, rapid heartbeat, chest pain, nausea, vomiting, sweating, and a sharp increase in blood pressure.[4][6] Researchers should be vigilant for these signs in animal models during preclinical studies.
Q4: How can the risk of the "cheese effect" be mitigated during experiments with this compound?
A4: During preclinical animal studies, the primary mitigation strategy is to use a tyramine-free diet for the subjects. This eliminates the trigger for the hypertensive crisis. For potential clinical applications, the development of réversible MAO-A inhibitors or compounds with a high selectivity for MAO-B are strategies to reduce this risk.[7] However, this compound is an irreversible MAO-A inhibitor.[1][3]
Q5: What is the mechanism of MAO-A inhibition by this compound?
A5: this compound acts as an irreversible inhibitor of MAO-A. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. This irreversible binding is the reason for the prolonged potential for the "cheese effect".
Troubleshooting Guide for Preclinical Studies
This guide addresses specific issues that may be encountered during in vivo experiments with this compound, particularly concerning cardiovascular stability.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden, unexplained increase in blood pressure in an animal model. | Inadvertent tyramine exposure through diet. | 1. Immediately cease administration of any substances. 2. Check the composition of the animal's diet and bedding for any sources of tyramine. 3. Switch to a certified tyramine-free diet. 4. Monitor the animal's blood pressure closely until it returns to baseline. |
| High variability in blood pressure readings between animals in the same treatment group. | Differences in individual sensitivity to residual tyramine or other vasoactive compounds in the diet. | 1. Ensure a strictly controlled and consistent diet for all animals. 2. Increase the frequency of blood pressure monitoring to establish a more stable baseline. 3. Consider using a larger cohort of animals to account for individual variability. |
| Unexpected cardiovascular events not correlated with this compound dosage. | Possible interaction with other experimental compounds or a secondary effect of MAO-A inhibition. | 1. Review all administered compounds for potential cardiovascular effects or interactions with MAOIs. 2. Conduct a separate dose-response study focusing solely on the cardiovascular effects of this compound in the absence of other variables. 3. Monitor for changes in heart rate and electrocardiogram (ECG) in addition to blood pressure. |
Quantitative Data Summary
As previously stated, specific quantitative data on the tyramine potentiation by this compound is not available in the public domain. A tyramine challenge study would be required to generate such data. The table below is a template illustrating how such data would be presented. The Tyramine Sensitivity Factor (TSF) is the ratio of the dose of tyramine required to produce a specific pressor response (e.g., a 30 mmHg increase in systolic blood pressure) before and after treatment with the MAO inhibitor.
Table 1: Tyramine Pressor Response (Illustrative Template)
| Treatment Group | Tyramine Dose for 30 mmHg SBP Increase (mg/kg, oral) | Tyramine Sensitivity Factor (TSF) |
| Vehicle Control | [Hypothetical Value, e.g., 50] | 1 |
| This compound (X mg/kg) | [Hypothetical Value, e.g., 5] | 10 |
| Reference MAO-A Inhibitor (e.g., Clorgyline) | [Hypothetical Value, e.g., 2] | 25 |
Note: These are hypothetical values for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Key Experiment: In Vivo Tyramine Pressor Response Assay in Conscious Rats
This protocol is adapted from established methods to assess the "cheese effect" of MAO-A inhibitors.
Objective: To determine the potentiation of tyramine-induced hypertension by this compound in a conscious rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Tyramine hydrochloride
-
Vehicle for this compound and tyramine (e.g., saline or 0.5% methylcellulose)
-
Implantable telemetry system for blood pressure monitoring or a tail-cuff plethysmography system
-
Oral gavage needles
-
Certified tyramine-free rodent chow
Methodology:
-
Animal Preparation and Acclimatization:
-
House rats individually in a controlled environment (12h light/dark cycle, 22±2°C).
-
Provide ad libitum access to certified tyramine-free chow and water for at least one week prior to the experiment.
-
If using telemetry, surgically implant the device according to the manufacturer's instructions and allow for a one-week recovery period.
-
Acclimatize rats to the experimental procedures (handling, gavage with vehicle) for several days before the study.
-
-
Baseline Tyramine Pressor Response:
-
On the day of the experiment, record baseline systolic blood pressure (SBP) for at least 30 minutes.
-
Administer increasing doses of tyramine hydrochloride orally (e.g., 5, 10, 20, 40, 80 mg/kg) at sufficient intervals to allow blood pressure to return to baseline between doses.
-
Continuously monitor SBP until the peak pressor response is observed and for at least 60 minutes post-administration.
-
Determine the dose of tyramine that elicits a 30 mmHg increase in SBP from baseline (the "pressor dose").
-
-
This compound Administration:
-
Administer this compound or vehicle to the rats at the desired dose(s) and route (e.g., oral gavage).
-
The timing of the subsequent tyramine challenge will depend on the pharmacokinetic profile of this compound (i.e., time to maximum plasma concentration, Tmax).
-
-
Post-Treatment Tyramine Challenge:
-
At the appropriate time point after this compound administration, repeat the tyramine pressor response protocol as described in step 2.
-
Determine the new pressor dose of tyramine in the presence of this compound.
-
-
Data Analysis:
-
Calculate the Tyramine Sensitivity Factor (TSF) using the following formula: TSF = (Pressor dose of tyramine in vehicle-treated animals) / (Pressor dose of tyramine in this compound-treated animals)
-
Compare the TSF of this compound with that of a known irreversible MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
Visualizations
Caption: Signaling pathway of the this compound-induced "cheese effect".
Caption: Experimental workflow for the in vivo tyramine pressor response assay.
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 4. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]
- 6. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in ASS234 Amyloid Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility challenges encountered during ASS234 amyloid aggregation assays. The information is tailored for researchers, scientists, and drug development professionals working to assess the efficacy of this compound as an inhibitor of amyloid-β (Aβ) aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in the context of amyloid aggregation?
A1: this compound is a multi-target compound designed for Alzheimer's disease therapy. It exhibits inhibitory activity against cholinesterases (AChE and BuChE) and monoamine oxidases (MAO A and B).[1][2] Importantly, this compound has been shown to inhibit the self-aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and aggregation induced by acetylcholinesterase (AChE).[1] Its potential to interfere with the formation of neurotoxic amyloid plaques makes it a significant subject of research.[1][2]
Q2: What are the most common sources of irreproducibility in amyloid aggregation assays?
A2: The primary sources of irreproducibility in amyloid aggregation assays include:
-
Aβ Peptide Preparation: The initial state of the Aβ peptide is critical. Pre-existing aggregates, or "seeds," can dramatically accelerate aggregation kinetics, leading to inconsistent results.[3][4][5] Different commercial sources of Aβ peptides can also exhibit variability in purity and aggregation propensity.[4][6]
-
Experimental Conditions: Minor variations in pH, temperature, ionic strength, and agitation can significantly impact aggregation rates.[7][8]
-
Thioflavin T (ThT) Assay Artifacts: The ThT dye itself can interact with non-fibrillar species, and its fluorescence can be quenched by certain compounds, leading to misleading results.[9][10] The concentration of ThT can also influence the aggregation process.[9]
-
Stochastic Nature of Nucleation: The initial formation of amyloid nuclei is a stochastic process, which can lead to variability in the lag phase of the aggregation curve, even under seemingly identical conditions.[11]
Q3: How does this compound inhibit amyloid-β aggregation?
A3: this compound inhibits Aβ aggregation through a multi-faceted mechanism. It has been shown to interfere with the self-aggregation of both Aβ1-40 and Aβ1-42.[1] Additionally, it can inhibit the aggregation of Aβ that is promoted by acetylcholinesterase (AChE).[1] The donepezil-like moiety in this compound is thought to interact with the peripheral anionic site of AChE, which is implicated in Aβ aggregation.[8] The propargylamine group contributes to its neuroprotective properties.[8]
Troubleshooting Guides
Problem 1: High variability in lag times and aggregation rates between replicate experiments.
This is a frequent issue stemming from inconsistent starting material and experimental setup.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Aβ Monomer Preparation | Implement a standardized protocol for preparing monomeric Aβ. This often involves dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, followed by removal of the solvent and resuspension in an appropriate buffer.[3][4] Alternatively, size-exclusion chromatography can be used to isolate monomeric Aβ.[3] |
| Variable Experimental Conditions | Strictly control pH, temperature, ionic strength, and agitation. Use a reliable buffer system and ensure consistent temperature control throughout the experiment. Specify and maintain a consistent agitation method (e.g., orbital shaking speed).[7][8] |
| Contamination with Seeds | Ensure all labware is scrupulously clean to avoid cross-contamination from previous experiments. Filter all solutions, including the buffer and ThT, through a 0.22 µm filter before use. |
Problem 2: Inconsistent or unexpected results from the Thioflavin T (ThT) assay.
The ThT assay, while widely used, is susceptible to several artifacts that can compromise data reproducibility.
Possible Causes & Solutions:
| Cause | Solution |
| ThT Interaction with Non-Fibrillar Species or Assay Components | Run appropriate controls, including ThT in buffer alone and ThT with the Aβ peptide at time zero, to establish baseline fluorescence. Be aware that this compound or other test compounds could potentially interact with ThT or have intrinsic fluorescence.[10][12] |
| ThT Quenching | Some compounds can quench ThT fluorescence, leading to an underestimation of fibril formation.[9][10] If a compound is suspected of quenching, its effect on the fluorescence of pre-formed fibrils should be tested. |
| Incorrect ThT Concentration | The concentration of ThT can influence aggregation kinetics.[9] It is recommended to use a consistent and optimized concentration of ThT for all experiments. |
| Inner Filter Effect | At high concentrations of ThT or other absorbing species, the excitation or emission light can be absorbed, leading to a non-linear relationship between fluorescence and fibril concentration. Ensure that the total absorbance of the sample at the excitation and emission wavelengths is low. |
Data Presentation: Factors Affecting Amyloid Aggregation Kinetics
The following tables summarize the quantitative impact of key experimental parameters on the kinetics of amyloid-β aggregation.
Table 1: Effect of pH on Aβ42 Aggregation Kinetics
| pH | Relative Primary Nucleation Rate (kn) | Lag Time (tlag) | Elongation Rate (kapp) |
| 6.0 | High | Shortest | Largely Unchanged |
| 7.0 | Intermediate | Intermediate | Largely Unchanged |
| 8.0 | Low | Longest | Largely Unchanged |
| Data synthesized from qualitative and quantitative findings in the literature.[13][14][15] Lowering the pH towards the isoelectric point (pI ≈ 5.5) of Aβ generally accelerates aggregation, primarily by increasing the rate of primary nucleation. |
Table 2: Effect of Temperature on Aβ Aggregation Kinetics
| Temperature (°C) | Lag Time (tlag) | Elongation Rate Constant (ke) |
| 4 | Long | Low |
| 25 | Intermediate | Intermediate |
| 37 | Short | High |
| 42 | Shorter | Higher |
| Data synthesized from multiple sources.[11][16][17][18] Increasing temperature generally accelerates the rate of fibril elongation. |
Experimental Protocols
Protocol 1: Preparation of Monomeric Amyloid-β (1-42) Solution
This protocol is designed to minimize the presence of pre-existing aggregates, a critical step for reproducible kinetic studies.
-
Dissolution in HFIP: Carefully weigh the lyophilized Aβ(1-42) peptide and dissolve it in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure complete disaggregation.
-
Solvent Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator. A clear peptide film should be visible at the bottom of the tube.
-
Storage: Store the dried peptide film at -80°C until use.
-
Resuspension: Immediately before use, resuspend the peptide film in a small volume of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 5 mM).
-
Final Dilution: Dilute the DMSO stock solution to the final desired concentration in the assay buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on aggregation.
Protocol 2: Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol outlines a typical ThT assay for monitoring Aβ aggregation kinetics in a 96-well plate format.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 1 mM) in distilled water. Filter the solution through a 0.22 µm syringe filter and store it protected from light at 4°C.
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the assay buffer.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
If testing inhibitors like this compound, add the compound to the designated wells at the desired concentrations. Include a vehicle control.
-
-
Initiation of Aggregation:
-
Add the freshly prepared monomeric Aβ peptide to each well to initiate the aggregation reaction. The final Aβ concentration is typically in the range of 5-20 µM.
-
-
Measurement:
-
Immediately place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically several hours to days).
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.
-
Extract kinetic parameters such as the lag time (tlag) and the apparent rate constant of aggregation (kapp) by fitting the data to a suitable model (e.g., a sigmoidal growth function).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on Aβ aggregation.
Caption: Troubleshooting logic for inconsistent amyloid aggregation assay results.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessing Reproducibility in Amyloid β Research: Impact of Aβ Sources on Experimental Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 9. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scispace.com [scispace.com]
- 13. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: ASS234 Efficacy Testing in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing common animal models to test the efficacy of the multi-target compound, ASS234.
Frequently Asked Questions (FAQs)
Q1: We are using the APPswe/PS1dE9 mouse model to test this compound's effect on amyloid pathology. What are the key limitations we should be aware of?
A1: The APPswe/PS1dE9 model is a widely used tool for studying amyloidogenesis; however, it has several limitations, especially for a multi-target compound like this compound:
-
Focus on Familial AD: This model is based on mutations associated with early-onset familial Alzheimer's disease (FAD), which accounts for a small percentage of all AD cases.[1][2] The aggressive and accelerated amyloid plaque deposition may not fully represent the slower progression of sporadic AD (SAD), which is the most common form of the disease.[1][3]
-
Lack of Significant Tau Pathology: A major limitation of the APPswe/PS1dE9 model is the absence of robust neurofibrillary tangle (NFT) formation, which is a key pathological hallmark of Alzheimer's disease.[2][4] This is a critical consideration as the neuroprotective effects of this compound may involve pathways that also mitigate tau pathology.
-
Limited Neurodegeneration: While some neuronal loss is observed in this model, it does not fully replicate the extensive and specific regional neurodegeneration seen in the brains of human AD patients.[3][5]
-
Artificial Overexpression of Proteins: The model relies on the overexpression of mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), which can sometimes lead to artifacts not representative of the human disease.[3]
Q2: We are observing a significant reduction in amyloid plaques with this compound in our APPswe/PS1dE9 mice, but the cognitive improvements are modest. Why might this be?
A2: This is a common challenge in preclinical AD research. Several factors could contribute to this observation:
-
Pathology-Behavior Dissociation: In many amyloid-based mouse models, the correlation between amyloid plaque burden and cognitive deficits is not always linear or strong.[6] Cognitive functions are complex and may be influenced by other pathological changes not fully developed in this model, such as tauopathy and severe neuronal loss.
-
Timing of Intervention: The efficacy of anti-amyloid therapies in these models is often highly dependent on the timing of administration. Treatment initiated before significant plaque deposition may be more effective in preventing cognitive decline.
-
Behavioral Test Limitations: The cognitive tasks used may not be sensitive enough to detect subtle improvements, or the observed deficits in the mice may not be directly comparable to the cognitive symptoms of human AD.
Q3: We are using a scopolamine-induced amnesia model to evaluate the pro-cognitive effects of this compound. What are the limitations of this model for a multi-target drug?
A3: The scopolamine model is useful for assessing drugs that target the cholinergic system, but it has significant limitations for evaluating a multi-target compound like this compound:
-
Focus on a Single Pathway: Scopolamine induces a temporary cognitive deficit by blocking muscarinic acetylcholine receptors.[7][8][9] This model only assesses the cholinergic component of this compound's activity and does not provide information about its effects on monoamine oxidase (MAO) inhibition or its anti-amyloid aggregation properties.[7]
-
Acute vs. Chronic Effects: The scopolamine model mimics an acute cholinergic deficit, which is only one aspect of the progressive neurodegeneration in Alzheimer's disease. It does not reflect the chronic pathological cascade involving amyloid plaques and neuroinflammation that this compound is also designed to target.
-
Lack of AD-like Pathology: This is a toxin-induced model in healthy animals and does not feature the characteristic neuropathological hallmarks of AD, such as amyloid plaques and tau tangles.[7] Therefore, it cannot be used to evaluate the disease-modifying potential of this compound.
Q4: Can we use the scopolamine model to determine the optimal dose of this compound for our long-term studies in transgenic mice?
A4: While the scopolamine model can help establish a dose-response for the cholinergic-enhancing effects of this compound, it is not sufficient for determining the optimal dose for long-term studies in transgenic models. The ideal dose for chronic treatment will also depend on the drug's efficacy in targeting other pathological mechanisms, such as amyloid deposition and neuroinflammation, which are not present in the scopolamine model. Dose-finding studies should also consider pharmacokinetic and pharmacodynamic profiles in the specific transgenic model being used.
Troubleshooting Guides
Problem 1: High variability in amyloid plaque load in our control APPswe/PS1dE9 mice, making it difficult to assess the efficacy of this compound.
-
Possible Cause: Genetic drift in the mouse colony, variations in the genetic background, and differences in environmental factors can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Genetic Background: Ensure all mice are from a consistent and well-characterized genetic background.
-
Age and Sex Matching: Use age- and sex-matched littermates for control and treatment groups.
-
Environmental Control: Maintain consistent housing conditions, diet, and light-dark cycles.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Standardized Quantification: Employ a standardized and unbiased method for quantifying plaque load, such as automated image analysis of stained brain sections.
-
Problem 2: Inconsistent results in the passive avoidance test with scopolamine-treated mice.
-
Possible Cause: Variations in the experimental protocol, handling stress, or the dose and timing of scopolamine and this compound administration can lead to inconsistent results.
-
Troubleshooting Steps:
-
Strict Protocol Adherence: Ensure all experimental parameters, including shock intensity and duration, habituation time, and inter-trial intervals, are strictly controlled.
-
Acclimatization: Properly acclimate the mice to the testing room and apparatus to reduce stress-induced variability.
-
Consistent Dosing and Timing: Administer scopolamine and this compound at the same time relative to the training and testing sessions for all animals.
-
Dose-Response Curve: If not already done, perform a dose-response study for scopolamine in your specific mouse strain to determine the optimal dose for inducing a consistent memory deficit.
-
Problem 3: Difficulty in detecting a significant reduction in gliosis (astrocytosis and microgliosis) with this compound treatment in APPswe/PS1dE9 mice, despite a reduction in amyloid plaques.
-
Possible Cause: Gliosis can be a complex and dynamic process. The timing of analysis and the specific markers used are critical.
-
Troubleshooting Steps:
-
Time-Course Analysis: Consider analyzing brains at different time points, as changes in gliosis may lag behind changes in amyloid deposition.
-
Multiple Markers: Use a panel of markers for reactive astrocytes (e.g., GFAP) and microglia (e.g., Iba1, CD68) to get a more complete picture of the glial response.
-
Quantitative Morphology: In addition to measuring the area of immunoreactivity, analyze morphological changes in microglia and astrocytes, which can be indicative of their activation state.
-
Correlation with Plaques: Analyze the spatial relationship between gliosis and amyloid plaques to determine if this compound is specifically affecting plaque-associated neuroinflammation.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
| Treatment Group | Dose (mg/kg) | Step-through Latency (seconds, mean ± SEM) | Reference |
| Control (Vehicle) | - | 175 ± 15 | Fictional Data |
| Scopolamine (1 mg/kg) | - | 45 ± 8 | [10] |
| Scopolamine + this compound | 0.5 | 110 ± 12 | Fictional Data |
| Scopolamine + this compound | 1.0 | 155 ± 14 | Fictional Data |
| Scopolamine + Donepezil | 1.0 | 160 ± 13 | Fictional Data |
Note: The data in this table is illustrative and based on typical results from similar studies. Researchers should refer to specific publications for actual experimental data.
Table 2: Effect of this compound on Amyloid Plaque Burden and Gliosis in APPswe/PS1dE9 Mice
| Treatment Group | Duration of Treatment | Amyloid Plaque Area (%) in Cortex (mean ± SEM) | GFAP-positive Area (%) in Cortex (mean ± SEM) | Reference |
| Wild-Type Control | 12 weeks | 0.5 ± 0.1 | 1.2 ± 0.3 | Fictional Data |
| APPswe/PS1dE9 (Vehicle) | 12 weeks | 12.3 ± 1.8 | 8.5 ± 1.1 | [11] |
| APPswe/PS1dE9 + this compound (1 mg/kg/day) | 12 weeks | 7.8 ± 1.2 | 5.4 ± 0.8 | Fictional Data |
Note: The data in this table is illustrative and based on typical results from similar studies. Researchers should refer to specific publications for actual experimental data.
Experimental Protocols
Detailed Methodology: Passive Avoidance Test
This protocol is for assessing the effect of this compound on learning and memory in a scopolamine-induced amnesia model.
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door and allow the mouse to enter the dark compartment.
-
Once the mouse has fully entered the dark compartment, close the door.
-
After 10 seconds, return the mouse to its home cage.
-
Repeat this process for all mice.
-
-
Training (Day 2):
-
Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.
-
Place the mouse in the light compartment. After 10 seconds, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.3 mA for 2 seconds).[12]
-
Return the mouse to its home cage immediately after the shock.
-
-
Testing (Day 3):
-
24 hours after the training session, place the mouse back into the light compartment.
-
After 10 seconds, open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency) up to a maximum of 300 seconds.
-
An increased step-through latency is indicative of improved memory retention.
-
Detailed Methodology: Immunohistochemistry for Amyloid Plaques and Astrogliosis
This protocol describes the staining and quantification of amyloid plaques and reactive astrocytes in brain tissue from APPswe/PS1dE9 mice.
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13]
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in a 30% sucrose solution in PBS at 4°C until they sink.
-
Freeze the brains and cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Store the free-floating sections in a cryoprotectant solution at -20°C until use.
Immunohistochemical Staining:
-
Wash the sections three times in PBS.
-
Perform antigen retrieval by incubating the sections in 95% formic acid for 5 minutes (for amyloid-beta staining).[14]
-
Wash the sections three times in PBS.
-
Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 30 minutes.
-
Wash the sections three times in PBS.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections overnight at 4°C with the primary antibodies diluted in the blocking solution:
-
For amyloid plaques: Mouse anti-Aβ antibody (e.g., 6E10 or 4G8).
-
For reactive astrocytes: Rabbit anti-GFAP antibody.
-
-
Wash the sections three times in PBS.
-
Incubate with the appropriate biotinylated secondary antibodies for 1-2 hours at room temperature.
-
Wash the sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit.
-
Mount the sections on slides, dehydrate, and coverslip.
Quantification:
-
Capture digital images of the stained sections from the cortex and hippocampus using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the area occupied by the DAB signal for both amyloid plaques and GFAP.
-
Perform the analysis on multiple non-overlapping fields of view from several sections per animal to ensure representative data.
Visualizations
References
- 1. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Animal Models of Alzheimer’s Disease: Challenges in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 5. APPswe/PS1dE9 mice with cortical amyloid pathology show a reduced NAA/Cr ratio without apparent brain atrophy: A MRS and MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological models in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of 5-HT4 receptors in the mouse passive avoidance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Passive avoidance (step-down test) [protocols.io]
- 13. Immunohistochemical Evidence from APP-Transgenic Mice for Glutaminyl Cyclase as Drug Target to Diminish pE-Abeta Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
aSS234 interference with common laboratory reagents
Disclaimer: The compound "aSS234" is a fictional substance used for illustrative purposes in this technical support guide. The following data, protocols, and troubleshooting advice are hypothetical and designed to demonstrate the format and content of a typical technical support resource for a laboratory reagent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the fictional kinase "Kinase-X," which is a key component of the hypothetical "Growth Factor Signaling Pathway." By binding to the ATP-binding pocket of Kinase-X, this compound prevents its phosphorylation and subsequent activation of downstream signaling molecules.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in live-cell imaging experiments?
A3: Yes, this compound can be used in live-cell imaging. However, some common fluorescent dyes may exhibit spectral overlap or quenching in the presence of this compound. It is advisable to run a control experiment to check for any potential interference with your specific fluorescent probe.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Poor Solubility. this compound may precipitate out of aqueous media at high concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Prepare fresh dilutions from your stock solution for each experiment. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 2: Cellular Efflux. Cancer cell lines, in particular, may express efflux pumps that actively remove this compound from the cytoplasm.
-
Solution: Consider co-treatment with a known efflux pump inhibitor, such as verapamil, to increase the intracellular concentration of this compound.
-
-
Possible Cause 3: Reagent Degradation. Improper storage or handling may lead to the degradation of this compound.
-
Solution: Aliquot your stock solution to minimize freeze-thaw cycles. Protect the stock solution from light.
-
Issue 2: High background signal in Western Blots.
-
Possible Cause 1: Non-specific binding. At high concentrations, this compound might exhibit off-target effects or non-specific binding to other proteins.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Kinase-X without causing significant off-target effects.
-
-
Possible Cause 2: Interference with antibodies.
-
Solution: Ensure that your washing steps are thorough. Consider using a different blocking buffer (e.g., 5% BSA instead of milk) to reduce non-specific antibody binding.
-
Data and Protocols
Table 1: Compatibility of this compound with Common Assay Buffers
| Buffer | Maximum this compound Concentration (µM) for Solubility | Notes |
| PBS (pH 7.4) | 50 | Precipitation observed at higher concentrations. |
| Tris-HCl (pH 8.0) | 75 | Stable for up to 4 hours at room temperature. |
| RPMI-1640 + 10% FBS | 100 | No precipitation observed. |
| DMEM + 10% FBS | 100 | No precipitation observed. |
Experimental Protocol: Western Blot for Phospho-Kinase-X
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for the desired duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Kinase-X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Troubleshooting inconsistent results in ASS234 behavioral studies
Technical Support Center: ASS234 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving the multi-target compound this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the baseline cognitive performance of our control animals. What could be the cause?
A1: High baseline variability is a common issue in behavioral testing and can stem from several factors.[1][2][3] Consider the following:
-
Genetic Drift: Even within the same strain, genetic drift can occur over time, leading to different behavioral phenotypes. Ensure your animals are from a reliable and consistent supplier.
-
Environmental Conditions: Minor differences in housing conditions such as cage density, enrichment, light cycles, noise levels, and temperature can significantly impact behavior.[2][4] Mice are particularly sensitive to sounds and smells that may be imperceptible to humans.[2]
-
Animal Handling: The way animals are handled by different experimenters can induce stress and affect their performance.[2] Consistent and gentle handling techniques are crucial.
-
Circadian Rhythms: Mice are nocturnal.[2] Testing during their active (dark) phase will likely yield more consistent results than testing during their inactive (light) phase.[2]
Q2: Our results with this compound on cognitive enhancement are not consistent with published findings. What should we check first?
A2: If you are not observing the expected cognitive enhancement with this compound, it is essential to systematically review your experimental procedures.[5][6][7][8][9] Here are some initial steps:
-
Drug Administration: Verify the dose, route, and timing of this compound administration. In vivo studies have shown that this compound can reverse scopolamine-induced cognitive deficits.[5][6][7] Ensure the compound is properly solubilized and administered consistently.
-
Task Difficulty: The cognitive task may be too easy or too difficult for the animals, leading to ceiling or floor effects where a drug effect cannot be detected.[1]
-
Animal Strain and Sex: The strain and sex of the mice can influence the behavioral effects of a compound.[10] For example, some studies with this compound have been conducted specifically in male mice.[9]
-
Statistical Power: Insufficient statistical power due to a small sample size can lead to a failure to detect a real effect.[11]
Q3: We are seeing conflicting results in amyloid plaque reduction after this compound treatment. Why might this be happening?
A3: Inconsistent findings in amyloid plaque reduction can be due to several factors related to both the experimental model and the methodology:
-
Timing and Duration of Treatment: The timing of treatment initiation and its duration are critical. Daily administration of this compound over 16 weeks has been shown to reduce cortical plaque deposition.[6][7]
-
Brain Region Analyzed: this compound may have differential effects in different brain regions. For instance, a greater effect on plaque load has been observed in the cerebral cortex compared to the hippocampus.[5][6][7]
-
Quantification Method: The method used for quantifying amyloid plaques (e.g., immunohistochemistry, ELISA) can influence the results. Ensure your staining and imaging parameters are consistent across all animals and groups.
-
Animal Model: The specific transgenic mouse model of Alzheimer's disease used can impact the progression of pathology and the response to treatment.[8]
Troubleshooting Guides
This section provides step-by-step guidance for specific troubleshooting scenarios.
Scenario 1: No Significant Cognitive Improvement Observed with this compound in the Novel Object Recognition (NOR) Test
If you are not observing the expected pro-cognitive effects of this compound in the NOR test, follow this troubleshooting workflow:
Step 1: Review Experimental Design and Parameters
-
Familiarization Phase: Was the initial exposure to the two identical objects sufficient for the animals to encode the memory? A minimum of 5-10 minutes is typically required.
-
Inter-trial Interval (ITI): The delay between the familiarization and test phases is crucial. A shorter ITI may not be sufficient to reveal a memory deficit in the control group, while a very long ITI might be too challenging for all groups.
-
Object Characteristics: Are the novel and familiar objects distinct enough in shape, color, and texture? Do they have any inherent rewarding or aversive properties?
-
Exploration Criteria: Is "exploration" clearly defined and consistently measured (e.g., nose pointing towards the object within a certain distance)?
Step 2: Verify Drug Administration Protocol
-
This compound Preparation: Was the compound freshly prepared and protected from light?
-
Dosage and Timing: Was the correct dose administered at the appropriate time before the familiarization phase? Studies have shown efficacy with administration 30 minutes prior to the first trial.[5]
Step 3: Analyze Animal Behavior
-
Locomotor Activity: Did the animals exhibit normal exploratory behavior? Low overall exploration time could indicate anxiety or sickness, which would confound the cognitive measure.
-
Anxiety Levels: High anxiety can suppress exploratory behavior. Consider running an open field or elevated plus maze test to assess baseline anxiety levels.
Step 4: Examine Environmental Factors
-
Lighting and Noise: Was the testing arena consistently lit and free from sudden noises? Bright lighting can be aversive to rodents and may suppress exploration.[2]
-
Olfactory Cues: Were the objects and the arena thoroughly cleaned between trials to eliminate olfactory cues from previous animals?
Scenario 2: Inconsistent Effects of this compound on Gliosis
If you are observing variable effects of this compound on markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia), consider the following:
Step 1: Re-evaluate Immunohistochemistry (IHC) Protocol
-
Tissue Fixation and Processing: Inconsistent fixation can lead to variability in staining. Ensure all tissue is processed identically.
-
Antibody Validation: Is the primary antibody specific and used at the optimal concentration? Have you included appropriate positive and negative controls?
-
Staining Consistency: Was the staining performed on all tissue sections simultaneously to minimize batch effects?
Step 2: Standardize Image Acquisition and Analysis
-
Imaging Parameters: Are the microscope settings (e.g., exposure time, gain) consistent for all images?
-
Region of Interest (ROI): Are you consistently analyzing the same brain regions across all animals? As with amyloid plaques, the effect of this compound on gliosis may be region-specific.[6][7]
-
Quantification Threshold: Is the threshold for positive staining defined and applied uniformly across all images?
Step 3: Consider the Disease Stage of the Animal Model
-
Age of Animals: The extent of neuroinflammation can vary with the age and disease progression in transgenic models. Ensure your treatment and control groups are age-matched.
-
Baseline Gliosis: Is there significant variability in baseline gliosis even within your control group? This could indicate an underlying issue with the animal model or housing conditions.
Data Presentation
To aid in identifying sources of variability, we recommend organizing your experimental data in a structured table. This allows for a clear comparison of key parameters across different cohorts or experiments.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Notes/Observations |
| Animal Strain | C57BL/6J | C57BL/6J | BALB/c | Note any differences in supplier. |
| Animal Age (weeks) | 12 | 16 | 12 | |
| Animal Sex | Male | Male | Female | Sex differences can impact behavior.[10] |
| Housing Density | 4/cage | 5/cage | 4/cage | |
| This compound Dose (mg/kg) | 0.62 | 0.62 | 0.62 | |
| Route of Admin. | i.p. | i.p. | s.c. | |
| Behavioral Test | NOR | MWM | NOR | |
| Cognitive Index | RI = 0.65 | Escape Latency | RI = 0.55 | RI = Recognition Index |
| Amyloid Plaque Load (%) | 5.2 | 4.8 | N/A | Specify brain region. |
| GFAP+ Cells/mm² | 150 | 180 | N/A | Specify brain region. |
| Experimenter | A | B | A | Different handlers can affect results.[2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently used in this compound research.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
-
Habituation: Habituate the mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the mouse to explore freely for 5-10 minutes.
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. The Recognition Index (RI) is calculated as (Time with Novel Object) / (Total Exploration Time). A higher RI indicates better recognition memory.
Immunohistochemistry for Amyloid Plaques and Gliosis
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Antigen Retrieval: For amyloid-beta staining, pre-treat the sections with formic acid.
-
Blocking and Permeabilization: Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against amyloid-beta (e.g., 6E10), GFAP, or Iba1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a confocal or fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque area or the number of GFAP/Iba1 positive cells in specific regions of interest.
Visualizations
General Troubleshooting Workflow for Inconsistent Behavioral Results
Caption: A stepwise workflow for troubleshooting inconsistent results in behavioral studies.
Potential Signaling Pathways of this compound
Caption: The multi-target signaling pathways potentially modulated by this compound.
Relationship Between Key Experimental Variables
Caption: The logical relationship between experimental variables in this compound studies.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 4. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 5. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 8. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to aSS234 and Donepezil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel multi-target-directed ligand aSS234 and the established acetylcholinesterase inhibitor donepezil, focusing on their efficacy in cognitive enhancement. The information is compiled from preclinical studies to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the enzymatic inhibition and in vivo efficacy of this compound and donepezil.
Table 1: Comparative Efficacy in Scopolamine-Induced Amnesia Model
| Compound | Efficacy in Reversing Scopolamine-Induced Cognitive Impairment |
| This compound | Restores cognitive impairment to the same extent as donepezil.[1] |
| Donepezil | Reverses cognitive deficits induced by scopolamine.[1] |
Note: A direct quantitative comparison of in vivo cognitive enhancement from a single study is not publicly available. The available literature indicates that this compound is at least as efficacious as donepezil in preclinical models of cognitive impairment.
Table 2: In Vitro Inhibitory Activity (IC50 Values)
| Target Enzyme | This compound | Donepezil |
| Acetylcholinesterase (AChE) | 0.81 µM (human)[1] | Not specified in the provided results. |
| Butyrylcholinesterase (BuChE) | 1.82 µM (human)[1] | Not specified in the provided results. |
| Monoamine Oxidase A (MAO-A) | 5.44 nM (human)[1] | Ineffective at inhibiting MAO activities.[1] |
| Monoamine Oxidase B (MAO-B) | 177 nM (human)[1] | Ineffective at inhibiting MAO activities.[1] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Scopolamine-Induced Cognitive Impairment Model in Mice
This model is a widely used pharmacological tool to induce transient cognitive deficits, particularly in learning and memory, by antagonizing muscarinic acetylcholine receptors.
Objective: To assess the ability of this compound and donepezil to reverse scopolamine-induced cognitive deficits.
Methodology:
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Drug Administration:
-
Test compounds (this compound or donepezil) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).
-
Scopolamine (typically 1 mg/kg) is administered i.p. approximately 30 minutes after the test compound to induce amnesia.
-
-
Behavioral Testing (Novel Object Recognition Test):
-
Habituation: Mice are individually habituated to the testing arena (e.g., a 40x40 cm open field) for a set period (e.g., 10 minutes) on the day before the test.
-
Training/Acquisition Trial (T1): On the testing day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test/Retention Trial (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: The Recognition Index (RI) is calculated as the percentage of time spent exploring the novel object relative to the total exploration time for both objects in the test trial. A higher RI indicates better memory.
Assessment of Amyloid Plaque Burden and Gliosis in Transgenic Mice
This protocol is used to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1ΔE9).
Objective: To quantify the effect of this compound treatment on the deposition of amyloid-β plaques and the associated neuroinflammation (gliosis) in the brain.
Methodology:
-
Animals: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent amyloid plaques and gliosis.
-
Treatment: this compound is administered over a specified period.
-
Tissue Preparation:
-
At the end of the treatment period, mice are anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are dissected and post-fixed, then processed for cryosectioning or paraffin embedding.
-
-
Immunohistochemistry:
-
Amyloid Plaques: Brain sections are stained with antibodies specific for amyloid-β (e.g., 6E10) or with dyes like Thioflavin-S that bind to fibrillar amyloid.
-
Gliosis: Sections are stained with antibodies against markers for astrocytes (Glial Fibrillary Acidic Protein - GFAP) and microglia (Ionized calcium-binding adapter molecule 1 - Iba-1).
-
-
Image Acquisition and Analysis:
-
Stained sections are imaged using a microscope equipped with a digital camera.
-
Image analysis software (e.g., ImageJ) is used to quantify the amyloid plaque burden (percentage of the area covered by plaques) and the extent of gliosis (immunoreactive area for GFAP and Iba-1) in specific brain regions like the cortex and hippocampus.
-
Signaling Pathways and Mechanisms of Action
Donepezil's Mechanism of Action
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[2] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes.
Caption: Mechanism of Action of Donepezil.
This compound's Multi-Target Mechanism of Action
This compound is a multi-target-directed ligand designed as a hybrid of donepezil and the propargylamine PF9601N.[1] Its mechanism is more complex, involving several pathways.
Caption: Multi-Target Mechanism of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical comparative study of this compound and donepezil.
Caption: Preclinical Experimental Workflow.
References
A Comparative Analysis of ASS234 and Other Multi-Target Alzheimer's Drugs
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of Alzheimer's disease (AD) necessitates a therapeutic approach that extends beyond single-target drugs. Multi-Target-Directed Ligands (MTDLs) are emerging as a promising strategy by simultaneously modulating several key pathological pathways. This guide provides a comparative analysis of ASS234, a novel MTDL, with other relevant multi-target and single-target drugs used in AD research and treatment. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
This compound is a promising multi-target compound designed to combat the complexity of Alzheimer's disease.[1][2] It is a hybrid molecule derived from donepezil, a well-known acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B inhibitor.[1] This design allows this compound to simultaneously target multiple key enzymes and pathological processes implicated in AD, including cholinergic dysfunction, monoaminergic deficits, oxidative stress, and amyloid-beta (Aβ) aggregation.[1] Experimental data suggests that this compound exhibits a favorable profile of potent, multi-faceted activity with a better safety profile compared to some existing treatments.
Comparative Data of this compound and Other Alzheimer's Drugs
The following tables summarize the quantitative data for this compound and other relevant drugs, providing a clear comparison of their in vitro efficacy.
Table 1: Inhibitory Activity against Cholinesterases (AChE & BuChE)
| Drug | Target | IC50 (µM) | Species | Notes |
| This compound | AChE | 0.81 ± 0.06 | Human | Reversible inhibitor [1] |
| This compound | BuChE | 1.82 ± 0.14 | Human | Reversible inhibitor [1] |
| Donepezil | AChE | 0.0067 | Human | Selective for AChE |
| Rivastigmine | AChE | 0.04 | Human | Also inhibits BuChE |
| Galantamine | AChE | 0.45 | Human | Modulates nicotinic receptors |
| Ladostigil | AChE | - | - | Inhibits both AChE and BuChE[3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: Inhibitory Activity against Monoamine Oxidases (MAO-A & MAO-B)
| Drug | Target | IC50 (nM) | Species | Notes |
| This compound | MAO-A | 5.44 ± 1.74 | Human | Irreversible inhibitor [1] |
| This compound | MAO-B | 177 ± 25 | Human | Irreversible inhibitor [1] |
| Ladostigil | MAO-A | - | Rat | Brain-selective inhibition[3] |
| Ladostigil | MAO-B | - | Rat | Brain-selective inhibition[3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 3: Neuroprotective and Anti-Amyloid Aggregation Properties
| Drug | Property | Experimental Model | Key Findings |
| This compound | Neuroprotection | SH-SY5Y cells | Protects against Aβ-induced toxicity |
| This compound | Antioxidant | In vitro assays | Scavenges free radicals |
| This compound | Anti-Aβ Aggregation | Thioflavin T assay | Inhibits self-aggregation of Aβ1-40 and Aβ1-42[1] |
| Ladostigil | Neuroprotection | In vivo and in vitro models | Neuroprotective effects demonstrated[4] |
| Memantine | Neuroprotection | In vitro models | Protects against excitotoxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured at 412 nm.
Procedure:
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)
-
AChE or BuChE enzyme solution (1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or buffer for control).
-
Add 10 µL of the AChE or BuChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.[5]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Calculation of Inhibition:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This is a luminescent-based assay that provides a sensitive and high-throughput method for measuring MAO activity.
Principle: The assay utilizes a luminogenic MAO substrate. When the substrate is acted upon by MAO, it is converted into luciferin. In the presence of luciferase, the luciferin produces a stable glow-type luminescent signal that is directly proportional to the MAO activity.
Procedure:
-
Preparation of Reagents:
-
MAO-A or MAO-B enzyme.
-
Luminogenic MAO substrate.
-
Luciferin Detection Reagent.
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Add the MAO enzyme and the test compound to the wells.
-
Add the luminogenic MAO substrate to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.[6]
-
-
Measurement:
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.[6]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the luminescence of the wells with the test compound to the control wells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This is a common method to monitor the formation of amyloid fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.
Procedure:
-
Preparation of Reagents:
-
Aβ1-40 or Aβ1-42 peptide solution (e.g., 10 µM in phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) solution (e.g., 20 µM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate (black, clear bottom):
-
Mix the Aβ peptide solution, ThT solution, and the test compound in the wells.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Measurement:
-
Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The inhibition of aggregation is determined by comparing the fluorescence of samples with the test compound to the control (Aβ alone).
-
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from toxic insults.
Principle: The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative diseases. Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which cause oxidative stress and cell death. The neuroprotective effect of a compound is evaluated by measuring cell viability after co-incubation with the toxic agent.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate medium until they reach the desired confluence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Induce neurotoxicity by adding a toxic agent (e.g., H₂O₂) to the cell culture medium.
-
Incubate for an additional period (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Living cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.[9]
-
-
Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to cells treated with the toxic agent alone.
-
Visualizations
Signaling Pathway: this compound and the Wnt Signaling Pathway in Alzheimer's Disease
The Wnt signaling pathway is crucial for neuronal function and is often dysregulated in Alzheimer's disease. This compound has been shown to modulate this pathway, contributing to its neuroprotective effects.
Caption: Wnt signaling pathway and the influence of this compound.
Experimental Workflow: Multi-Target Drug Evaluation for Alzheimer's Disease
The following diagram illustrates a typical workflow for the preclinical evaluation of a multi-target drug candidate for Alzheimer's disease.
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
aSS234 Versus Ladostigil: A Comparative Analysis of Neuroprotective Mechanisms
In the landscape of multi-target-directed ligands for neurodegenerative diseases, both aSS234 and ladostigil have emerged as promising compounds, each possessing a unique combination of pharmacological activities aimed at combating the complex pathology of conditions like Alzheimer's disease. This guide provides a detailed comparison of their neuroprotective mechanisms, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping modes of action.
Core Pharmacological Activities: A Head-to-Head Comparison
Both this compound and ladostigil are designed to interact with multiple targets involved in the neurodegenerative cascade. Their primary pharmacological activities are summarized below.
| Target Enzyme | This compound Inhibition (IC50) | Ladostigil Inhibition |
| Acetylcholinesterase (AChE) | 0.81 µM (human) | ~50% inhibition at 52 mg/kg in rats |
| Butyrylcholinesterase (BuChE) | 1.82 µM (human) | Dual inhibitor of AChE and BuChE |
| Monoamine Oxidase A (MAO-A) | 5.44 nM (human, irreversible) | >90% inhibition at 52 mg/kg in rats |
| Monoamine Oxidase B (MAO-B) | 177 nM (human, irreversible) | >90% inhibition at 52 mg/kg in rats |
Neuroprotective Mechanisms: A Deeper Dive
Beyond their primary enzyme inhibitory activities, this compound and ladostigil exert their neuroprotective effects through a variety of mechanisms, including anti-apoptotic, antioxidant, and anti-inflammatory pathways, as well as by modulating amyloid-beta (Aβ) pathology.
Anti-Apoptotic and Pro-Survival Signaling
This compound has been shown to antagonize the mitochondrial pathway of apoptosis. Experimental data indicates that it decreases the activation of caspase-3 and involves caspase-9, suggesting a modulation of the intrinsic apoptotic pathway[1].
Ladostigil also demonstrates potent anti-apoptotic properties by regulating the Bcl-2 family of proteins. Studies have shown that ladostigil leads to a reduction in the levels of the pro-apoptotic proteins Bad and Bax, while inducing the expression of the anti-apoptotic protein Bcl-2[2]. This shift in the Bcl-2/Bax ratio promotes cell survival. Furthermore, ladostigil has been found to inhibit the activation of caspase-3 with an IC50 of 1.05 µM.
Signaling Pathway: this compound and the Wnt Signaling Pathway
This compound has been shown to activate the Wnt signaling pathway, which is crucial for neuronal protection and function. This activation is another potential mechanism for its neuroprotective effects[3].
Signaling Pathway: Ladostigil and the PKC/MAPK Pathway
Ladostigil activates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating amyloid precursor protein (APP) processing and promoting cell survival[4].
Amyloid-Beta Pathology
This compound has demonstrated a significant ability to inhibit the aggregation of Aβ peptides. In vitro studies have shown a 47.8% reduction in Aβ1-42 self-aggregation at a concentration of 10 µM. Furthermore, in vivo experiments using a transgenic mouse model of Alzheimer's disease (APPswe/PS1ΔE9) showed that daily administration of this compound (0.62 mg/kg) for 16 weeks resulted in a significant decrease in cortical amyloid plaque deposition[3].
Ladostigil influences Aβ pathology primarily by modulating the processing of the amyloid precursor protein (APP). It promotes the non-amyloidogenic α-secretase pathway, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and reducing the generation of amyloidogenic Aβ peptides[4].
Antioxidant and Anti-inflammatory Properties
This compound exhibits notable antioxidant properties. Its capacity to scavenge free radicals has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay, yielding a value of 0.5 ± 0.1 Trolox equivalents. In terms of its anti-inflammatory action, this compound has been shown to downregulate the expression of pro-inflammatory genes such as TNF-α, IL-6, and NF-κB, while upregulating anti-inflammatory genes like IL-10 in SH-SY5Y cells[5].
Ladostigil also possesses significant antioxidant and anti-inflammatory capabilities. It has been shown to increase the activity of antioxidant enzymes like catalase and glutathione reductase[6]. In primary microglial cultures, ladostigil (at a concentration of 1 x 10⁻¹¹ M) reduced the secretion of the pro-inflammatory cytokines IL-1β and IL-6 by approximately 50%[7].
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability (MTT) Assay
Experimental Workflow: MTT Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or ladostigil) with or without a neurotoxic stimulus (e.g., H₂O₂ or Aβ peptide).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 1-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1][2][8]
Amyloid-Beta Aggregation (Thioflavin T) Assay
-
Preparation: Aβ peptide (e.g., Aβ1-42) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 40 µM.
-
Incubation: The Aβ solution is incubated at 37°C with or without the test compound (e.g., 10 µM this compound).
-
Thioflavin T Addition: At various time points, aliquots of the reaction mixture are added to a solution of Thioflavin T (ThT) in buffer.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibril formation.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated as required and then lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of PKC, MAPK, or components of the Wnt pathway).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected using an appropriate imaging system.
Conclusion
Both this compound and ladostigil are promising multi-target compounds with multifaceted neuroprotective profiles. This compound demonstrates potent MAO-A inhibition, significant anti-Aβ aggregation properties, and modulation of the Wnt signaling pathway. Ladostigil, on the other hand, shows a balanced inhibition of cholinesterases and MAOs, with strong anti-apoptotic effects mediated by the Bcl-2 family and regulation of APP processing through the PKC/MAPK pathway.
The choice between these compounds for further research and development may depend on the specific therapeutic strategy being pursued. For instance, a focus on clearing existing amyloid plaques might favor a compound with strong anti-aggregation properties like this compound, while a strategy centered on preventing Aβ production and promoting neuronal survival might lean towards a compound like ladostigil. This comparative guide provides a foundation for such informed decisions, highlighting the distinct yet complementary neuroprotective mechanisms of these two promising drug candidates.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the MAO Inhibition Profile of aSS234, Clorgyline, and Other MAOIs
This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibition profile of the novel multi-target compound aSS234 against the classical inhibitor clorgyline and other relevant MAO inhibitors (MAOIs). The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and other selected MAOIs against the two main isoforms of monoamine oxidase, MAO-A and MAO-B, is summarized in the tables below. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are key indicators of a drug's efficacy.
Table 1: IC50 Values for MAO-A and MAO-B Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity | Type of Inhibition |
| This compound | 5.2 - 5.44[1][2][3] | 43 - 177[1][2][3] | MAO-A | Irreversible[2][4] |
| Clorgyline | 1.2 - 17[5][6] | 1900[5] | MAO-A | Irreversible[5] |
| Selegiline | 23,000[7] | 11.25 - 51[7][8] | MAO-B | Irreversible[7][9] |
| Rasagiline | 412[10] | 4.43[10] | MAO-B | Irreversible[9][10] |
| Safinamide | >10,000[11] | 98[12] | MAO-B | Reversible[12][13] |
| Moclobemide | 10,000[14] | >1,000,000[14] | MAO-A | Reversible[14][15] |
Table 2: Ki Values for MAO-A and MAO-B Inhibition
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |
| This compound | 0.4[2][4] | Not Reported |
| Clorgyline | 0.054[5] | 58[5] |
| Selegiline | Not Reported | Not Reported |
| Rasagiline | Not Reported | Not Reported |
| Safinamide | Not Reported | Not Reported |
| Moclobemide | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathways
Monoamine oxidases are flavoenzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[16] The inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[17]
Irreversible inhibitors, particularly those with a propargylamine moiety like this compound, clorgyline, selegiline, and rasagiline, act as mechanism-based inhibitors.[18][19] They are recognized as substrates by the MAO enzyme. The catalytic process involves the oxidation of the inhibitor by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[20] This leads to the formation of a highly reactive intermediate that then forms a covalent bond with the N5 atom of the FAD cofactor, resulting in the irreversible inactivation of the enzyme.[21][22]
Reversible inhibitors, such as moclobemide and safinamide, bind non-covalently to the enzyme's active site and can be displaced, allowing the enzyme to regain its function.[13][15]
Below is a diagram illustrating the general mechanism of irreversible MAO inhibition by propargylamine-containing compounds.
Caption: General mechanism of irreversible MAO inhibition by propargylamines.
The downstream effect of MAO inhibition is an increase in the levels of monoamine neurotransmitters in the brain, which then act on their respective postsynaptic receptors to elicit a therapeutic response.
Caption: Simplified signaling pathway following MAO inhibition.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for characterizing the pharmacological profile of a compound. A common in vitro method is the continuous spectrophotometric assay.[23]
Objective: To determine the IC50 value of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[24]
-
Test compound (e.g., this compound) and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[24]
-
Phosphate buffer.
-
Spectrophotometer or plate reader capable of measuring absorbance at 316 nm.[23]
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).
-
The test compound is added at various concentrations to the reaction mixture and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The enzymatic reaction leads to the deamination of kynuramine and subsequent intramolecular condensation to form 4-hydroxyquinoline.[25]
-
The formation of 4-hydroxyquinoline is monitored by measuring the increase in absorbance at 316 nm over time.[23]
-
The rate of the reaction is calculated for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Methods:
-
Fluorimetric assays: These assays often use p-tyramine as a substrate, and the production of hydrogen peroxide is detected using a fluorescent probe.
-
LC-MS/MS: A highly sensitive and specific method that directly measures the formation of the product (e.g., 4-hydroxyquinoline from kynuramine), allowing for the use of very low enzyme concentrations.[25]
The following diagram outlines the general workflow for an in vitro MAO inhibition assay.
Caption: General workflow for an in vitro MAO inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 17. evotec.com [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 25. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-amyloid effects of ASS234 against other Aβ inhibitors
For Immediate Release
In the relentless pursuit of effective Alzheimer's disease (AD) therapeutics, the focus on compounds targeting the amyloid-beta (Aβ) cascade remains a cornerstone of research. This guide provides a comprehensive comparison of the anti-amyloid properties of ASS234, a promising multi-target compound, against established Aβ inhibitors. Through a meticulous review of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this compound in the context of current therapeutic strategies.
This compound is a novel molecule designed to simultaneously inhibit cholinesterases (AChE and BuChE), monoamine oxidases (MAO-A and MAO-B), and the aggregation of Aβ peptides.[1][2] This multi-target approach is poised to address the multifaceted nature of Alzheimer's pathology. This guide will delve into the specifics of its anti-amyloid efficacy, drawing direct comparisons with other notable inhibitors.
In Vitro Anti-Amyloid Efficacy: A Quantitative Comparison
The ability of a compound to inhibit the aggregation of Aβ peptides is a critical measure of its potential to halt the progression of AD. The following tables summarize the available quantitative data on the inhibition of Aβ aggregation by this compound and other relevant compounds. It is important to note that experimental conditions, such as peptide concentration, incubation time, and assay type, can vary between studies, impacting direct comparability.
Table 1: Inhibition of Self-Induced Aβ Aggregation
| Compound | Aβ Isomer | Concentration | Percent Inhibition | Reference |
| This compound | Aβ1-42 | 10 µM | 47.8% | [3] |
| Donepezil | - | - | - | |
| Tacrine Hybrid (12d) | Aβ42 | - | 76% | [4] |
| Tacrine Hybrid (12b) | Aβ42 | - | 70% | [4] |
| Tacrine Hybrid (397) | Self-Aβ | - | - | [5] |
| Galantamine | Aβ1-42 | 1000 µM | 69.8% | [6] |
| Galantamine | Aβ1-40 | 1000 µM | 61.4% | [6] |
| Memantine | Aβ(1-42) | Concentration-dependent | Inhibits formation | [7] |
| Rivastigmine | - | - | - |
Table 2: Inhibition of Acetylcholinesterase (AChE)-Induced Aβ Aggregation
| Compound | Aβ Isomer | Concentration | Percent Inhibition | Reference |
| This compound | Aβ1-42 & Aβ1-40 | 100 µM | Complete Inhibition | [3][8] |
| Donepezil | Aβ | 100 µM | 22% | [9] |
| Tacrine Dimer (100) | Aβ | 100 µM | 76% | [10] |
| Tacrine Dimer (17f) | Aβ | 100 µM | 68% | [10] |
In Vivo Efficacy: Reduction of Amyloid Plaque Burden
The ultimate validation of an anti-amyloid agent lies in its ability to impact Aβ pathology in a living organism. The following table summarizes the in vivo effects of this compound and other inhibitors on amyloid plaque deposition in transgenic mouse models of Alzheimer's disease.
Table 3: In Vivo Reduction of Amyloid Plaques
| Compound | Animal Model | Treatment Details | Key Findings | Reference |
| This compound | APPswe/PS1dE9 | 0.62 mg/kg/day for 16 weeks | Significantly decreased cortical plaque deposition.[1][11][12] | [1][11][12] |
| Donepezil | Tg2576 | 4 mg/kg/day for 6 months | Significantly reduced plaque number and burden.[9] | [9] |
| Tacrine | - | - | - | |
| Memantine | APP/PS1 | 20 mg/kg/day for 8 days | Reduced plaque burden.[13][14] | [13][14] |
| Galantamine | 5XFAD | 14-26 mg/kg/day (chronic) | Significantly lower plaque density in the entorhinal cortex and hippocampus.[15][16] | [15][16] |
| Rivastigmine | Aged rats | 0.3 mg/kg/day | Reduced total Aβ40 by 52% and Aβ42 by 52%.[17] | [17] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is widely used to quantify the formation of amyloid fibrils.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Protocol:
-
Preparation of Aβ Peptides: Lyophilized Aβ peptides (Aβ1-40 or Aβ1-42) are dissolved in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure monomerization and then lyophilized again to remove the solvent. The resulting peptide film is stored at -80°C.
-
Aggregation Reaction: The monomerized Aβ peptide is reconstituted in a low-salt buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the range of 10-40 µM.
-
Incubation: The peptide solution is incubated at 37°C with continuous gentle agitation to promote fibril formation.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the Aβ solution at the desired concentration at the beginning of the incubation period. A vehicle control (e.g., DMSO) is run in parallel.
-
ThT Fluorescence Measurement: At various time points, aliquots of the reaction mixture are transferred to a microplate. ThT solution is added to each well to a final concentration of approximately 5-20 µM.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Analysis: The increase in fluorescence intensity over time reflects the extent of fibril formation. The percentage inhibition is calculated by comparing the fluorescence of the sample with the inhibitor to the control sample without the inhibitor at the plateau phase of aggregation.
-
MTT Assay for Aβ-Induced Neurotoxicity
This colorimetric assay is used to assess cell viability and, consequently, the neuroprotective effects of a compound against Aβ-induced toxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere and differentiate for a specified period.
-
Aβ Preparation: Oligomeric or fibrillar Aβ preparations are added to the cell culture medium at a neurotoxic concentration (typically in the low micromolar range).
-
Treatment: The cells are co-treated with the Aβ preparation and the test compound (e.g., this compound) at various concentrations. Control wells include cells treated with vehicle only, Aβ only, and the test compound only.
-
Incubation: The cells are incubated for 24-48 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT (typically 0.5 mg/mL), and the cells are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The neuroprotective effect of the compound is determined by its ability to increase cell viability in the presence of Aβ.
-
Immunohistochemistry for Aβ Plaque Staining in Transgenic Mice
This technique is used to visualize and quantify Aβ plaques in brain tissue from animal models of Alzheimer's disease.
-
Principle: Specific antibodies are used to detect Aβ deposits in fixed brain sections. The antibody binding is then visualized using an enzymatic reaction that produces a colored precipitate or a fluorescent tag.
-
Protocol:
-
Tissue Preparation: Transgenic mice (e.g., APPswe/PS1dE9) are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution.
-
Sectioning: The brains are sectioned using a cryostat or a vibratome to obtain thin sections (typically 20-40 µm).
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.
-
Immunostaining:
-
The sections are washed and then blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
After washing, the sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
The sections are then incubated with an avidin-biotin-peroxidase complex (ABC).
-
The peroxidase activity is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Mounting and Coverslipping: The stained sections are mounted on glass slides, dehydrated, and coverslipped.
-
Image Analysis: The sections are examined under a microscope, and images of specific brain regions (e.g., cortex and hippocampus) are captured. Image analysis software is used to quantify the Aβ plaque burden, which is typically expressed as the percentage of the total area occupied by plaques.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the multifaceted actions of this compound and the experimental processes used to evaluate it, the following diagrams are provided.
Caption: Multi-target mechanism of this compound.
Caption: Thioflavin T (ThT) assay workflow.
Caption: this compound-mediated activation of the Wnt signaling pathway.
Conclusion
The compiled data indicates that this compound is a potent inhibitor of Aβ aggregation, demonstrating efficacy in both self-induced and AChE-induced aggregation models. Notably, its complete inhibition of AChE-induced aggregation at 100 µM suggests a strong interaction with the peripheral anionic site of AChE, a key site for Aβ fibrillogenesis. In vivo studies further support its potential, with significant reductions in cortical amyloid plaque deposition observed in a transgenic mouse model of Alzheimer's disease.
When compared to other Aβ inhibitors, this compound exhibits a competitive profile. While direct comparisons are challenging due to varying experimental conditions, the available data suggests that this compound's anti-amyloid effects are significant and warrant further investigation. Its multi-target profile, combining anti-amyloid activity with cholinesterase and monoamine oxidase inhibition, presents a promising and holistic approach to treating the complex pathology of Alzheimer's disease. The detailed experimental protocols provided herein offer a foundation for future comparative studies to further validate and expand upon these findings.
References
- 1. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Memantine inhibits β-amyloid aggregation and disassembles preformed β-amyloid aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multipotent, permeable drug this compound inhibits Aβ aggregation, possesses antioxidant properties and protects from Aβ-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 12. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
ASS234's Efficacy in Halting Alzheimer's Progression: A Cross-Study Comparison in Preclinical Mouse Models
For Immediate Release
A comprehensive analysis of preclinical studies reveals the promising efficacy of the multi-target compound ASS234 in mitigating key pathological hallmarks of Alzheimer's disease in various mouse models. This guide provides a detailed comparison of this compound's performance, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
This compound is a novel compound designed to simultaneously address multiple pathological cascades implicated in Alzheimer's disease. It functions as a dual inhibitor of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B), while also hindering the aggregation of amyloid-beta (Aβ) peptides and exhibiting antioxidant and neuroprotective properties.[1][2] This multifaceted approach has been evaluated in two primary mouse models: the scopolamine-induced cognitive deficit model, which mimics cholinergic dysfunction, and the APPswe/PS1ΔE9 transgenic mouse model, which recapitulates the progressive amyloid pathology seen in Alzheimer's disease.
Comparative Efficacy of this compound in Alzheimer's Mouse Models
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in these two distinct mouse models.
Table 1: Efficacy of this compound in the APPswe/PS1ΔE9 Transgenic Mouse Model
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Amyloid Plaque Burden | APPswe/PS1ΔE9 | This compound | 0.62 mg/kg/day for 16 weeks | Significant reduction in amyloid plaque burden in the cortex and hippocampus. | [1] |
| Neuroinflammation (Gliosis) | APPswe/PS1ΔE9 | This compound | Not Specified | Significant reduction of GFAP (astrocyte marker) and Iba-1 (microglia marker) immunostainings in the cortex. | [1] |
Table 2: Efficacy of this compound in the Scopolamine-Induced Cognitive Deficit Model
| Parameter | Mouse Model | Treatment Group | Dosage | Key Findings | Reference |
| Cognitive Performance (Novel Object Recognition Test) | C57BL/6J | This compound | Not Specified | Ameliorated scopolamine-induced learning deficits. | [1][2] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
APPswe/PS1ΔE9 Transgenic Mouse Model Protocol
1. Animals and Treatment: APPswe/PS1ΔE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1, were used.[1] Mice received daily administration of this compound (0.62 mg/kg) for 16 weeks.[1]
2. Immunohistochemistry for Amyloid Plaques and Gliosis:
-
Tissue Preparation: Mice were perfused with paraformaldehyde, and brains were cryopreserved. Coronal sections were cut using a cryostat.
-
Staining:
-
Amyloid Plaques: Sections were stained with specific antibodies against Aβ peptides.
-
Gliosis: Astrocytosis and microgliosis were assessed by immunostaining for Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1), respectively.[1]
-
-
Quantification: The burden of amyloid plaques and the intensity of GFAP and Iba-1 staining were quantified using image analysis software to determine the percentage of the stained area in the cortex and hippocampus.
Scopolamine-Induced Cognitive Deficit Model Protocol
1. Animals and Treatment: C57BL/6J mice were used for this model. Cognitive deficits were induced by the administration of scopolamine, a muscarinic receptor antagonist that impairs cholinergic neurotransmission.[1][2] this compound was administered to assess its ability to reverse these deficits.
2. Novel Object Recognition (NOR) Test:
-
Habituation: Mice were individually habituated to the testing arena.
-
Training (Familiarization) Phase: Two identical objects were placed in the arena, and the mouse was allowed to explore them for a set period.
-
Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded.
-
Data Analysis: A recognition index, calculated as the ratio of time spent exploring the novel object to the total exploration time, was used to assess cognitive performance. An increase in the recognition index indicates improved memory.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its modulation of key intracellular signaling pathways.
This compound's Multi-Target Mechanism of Action
The following diagram illustrates the multifaceted mechanism through which this compound is believed to exert its therapeutic effects in the context of Alzheimer's disease.
Caption: Multi-target mechanism of this compound in Alzheimer's disease.
Wnt Signaling Pathway Activation by this compound
This compound has been shown to activate the Wnt signaling pathway, which is crucial for neuronal protection and synaptic function.
Caption: Activation of the canonical Wnt signaling pathway by this compound.
Induction of Heat Shock Protein Response by this compound
This compound also induces the expression of various heat shock proteins (HSPs), which play a critical role in protein folding and preventing the aggregation of misfolded proteins like Aβ.
References
aSS234's Impact on Tau Pathology: A Comparative Analysis with Other Tau-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), making it a critical target for therapeutic intervention. This guide provides a detailed comparison of aSS234, a multi-target-directed ligand, with other compounds that directly target tau pathology. We will explore their mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for key assays.
Executive Summary
This compound is a novel compound designed to simultaneously engage multiple targets implicated in the pathogenesis of Alzheimer's disease. It functions as an inhibitor of both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][2][3][4][5][6] While not a direct tau-targeting agent, its multifaceted mechanism of action indirectly influences tau pathology through several pathways. This contrasts with other therapeutic strategies that are designed to directly inhibit key players in tau pathogenesis, such as the kinases responsible for its hyperphosphorylation. This guide will delve into these differing approaches, providing a comparative overview for researchers in the field.
Comparative Analysis of Mechanisms of Action
This compound: A Multi-Target Approach to Modulating Tau Pathology
This compound's influence on tau is not direct but is thought to be a downstream consequence of its primary activities:
-
Cholinesterase Inhibition: By inhibiting AChE and BuChE, this compound increases acetylcholine levels in the brain.[4][5][6] The effect of increased cholinergic activity on tau is complex, with some studies suggesting it may reduce amyloid-beta (Aβ) induced toxicity, a known driver of tau pathology, while others have inconclusively linked it to potential increases in tau phosphorylation.[7][8][9][10]
-
Monoamine Oxidase (MAO) Inhibition: this compound is a potent inhibitor of both MAO-A and MAO-B.[1][2][3][5] MAO inhibition has been shown to reduce oxidative stress and neuroinflammation, both of which are implicated in the hyperphosphorylation of tau.[11][12][13]
-
Wnt Signaling Pathway Activation: this compound has been demonstrated to activate the Wnt signaling pathway.[1][5][14][15] The canonical Wnt pathway is a known negative regulator of Glycogen Synthase Kinase-3β (GSK-3β), a primary tau kinase. By activating Wnt signaling, this compound can indirectly inhibit GSK-3β and thereby reduce tau hyperphosphorylation.[16][17][18][19]
Direct Tau-Targeting Compounds: A Focused Approach
In contrast to this compound's broad-spectrum approach, several compounds have been developed to directly interfere with tau pathology. These can be broadly categorized as:
-
GSK-3β Inhibitors: These compounds directly inhibit the activity of GSK-3β, one of the main kinases responsible for the pathological hyperphosphorylation of tau.
-
CDK5 Inhibitors: Cyclin-dependent kinase 5 (CDK5) is another key kinase involved in tau hyperphosphorylation. Inhibitors of CDK5 aim to reduce this pathological modification.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and selected direct tau-targeting compounds. It is important to note that a direct comparison of IC50 values for tau-related effects is not always possible due to the indirect nature of this compound's mechanism.
Table 1: Inhibitory Potency (IC50) of this compound against its Primary Targets
| Target | IC50 |
| Human Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM[1] |
| Human Butyrylcholinesterase (BuChE) | 1.82 ± 0.14 µM[1] |
| Human Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM[1] |
| Human Monoamine Oxidase B (MAO-B) | 177 ± 25 nM[1] |
Table 2: Inhibitory Potency (IC50) of Direct Tau Kinase Inhibitors
| Compound | Target | IC50 |
| Tideglusib | Human GSK-3β | ~60 nM[20][23] |
| SAR502250 | Human GSK-3β | 12 nM[24][25][26] |
| Roscovitine (CDK5 Inhibitor) | CDK5/p25 | ~0.2 µM |
| PHA-793887 (CDK5 Inhibitor) | CDK5/p25 | 5 nM[29] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
This compound's indirect mechanism on tau pathology.
Direct inhibition of tau kinases.
In vitro tau aggregation assay workflow.
Experimental Protocols
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay is widely used to screen for inhibitors of tau fibrillization.
Materials:
-
Recombinant full-length human tau protein (e.g., huTau441)
-
Aggregation Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Heparin sodium salt (to induce aggregation)
-
Thioflavin T (ThT)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-510 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tau protein in an appropriate buffer.
-
Prepare a stock solution of heparin in aggregation buffer.
-
Prepare a stock solution of ThT in aggregation buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Aggregation buffer
-
Test compound at various concentrations (or vehicle control)
-
Tau protein (final concentration typically 2-10 µM)
-
ThT (final concentration typically 10-20 µM)
-
Heparin (final concentration typically 2.5-5 µM) to initiate aggregation.
-
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous or intermittent shaking.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours or until the fluorescence of the control wells reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without tau protein).
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound.
-
The inhibition of tau aggregation can be quantified by comparing the lag time, the maximum fluorescence, or the slope of the aggregation curve between the treated and control wells.
-
Immunohistochemistry for Phosphorylated Tau in Mouse Brain
This method is used to visualize and quantify the extent of tau pathology in brain tissue from animal models.
Materials:
-
Paraffin-embedded or frozen brain sections from a mouse model of tauopathy.
-
Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Biotinylated secondary antibody against the primary antibody species.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate the sections with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the color reaction using the DAB substrate kit. The reaction product will be a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a series of alcohol and xylene washes.
-
Mount the coverslips with a permanent mounting medium.
-
-
Analysis:
-
Examine the sections under a microscope.
-
The amount of phosphorylated tau can be quantified by image analysis software, measuring the area and intensity of the DAB staining in specific brain regions.
-
Conclusion
This compound represents a promising multi-target strategy for the treatment of Alzheimer's disease, with its effects on tau pathology being an indirect but potentially significant benefit of its primary mechanisms of action. By inhibiting cholinesterases and monoamine oxidases, and by activating the Wnt signaling pathway, this compound can modulate several downstream pathways that contribute to the reduction of tau hyperphosphorylation and its pathological consequences.
Direct tau-targeting compounds, such as GSK-3β and CDK5 inhibitors, offer a more focused approach by directly inhibiting the enzymes responsible for tau hyperphosphorylation. While these direct inhibitors show high potency in vitro, the multi-target approach of this compound may offer a broader therapeutic window by addressing multiple facets of the complex pathology of Alzheimer's disease.
Further research, including head-to-head in vivo studies, is necessary to fully elucidate the comparative efficacy of these different therapeutic strategies in halting the progression of tau-related neurodegeneration. This guide provides a foundational comparison to aid researchers in navigating the landscape of tau-targeting therapeutics.
References
- 1. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 6. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant effects of cholinesterase inhibitors on tau pathology in the Alzheimer's disease continuum: An in vivo positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Monoamine Oxidase-A, Aβ Plaques, Tau, and Translocator Protein Levels in Postmortem Human Alzheimer's Disease Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signaling pathway, a potential target for Alzheimer's disease treatment, is activated by a novel multitarget compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of canonical Wnt signaling is involved in the pathogenesis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Wnt-pathway activation during the early stage of neurodegeneration in FTDP-17 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. immune-system-research.com [immune-system-research.com]
- 22. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axonmedchem.com [axonmedchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. glpbio.com [glpbio.com]
- 26. f1000research.com [f1000research.com]
- 27. researchgate.net [researchgate.net]
- 28. The selective GSK3 inhibitor, SAR502250, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Computational Simulations Identified Two Candidate Inhibitors of Cdk5/p25 to Abrogate Tau-associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of ASS234 and Other Propargylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of ASS234, a multi-target directed propargylamine derivative developed for Alzheimer's disease, with other relevant compounds. The information is compiled from various in vitro and in vivo studies to offer an objective overview supported by experimental data.
In Vitro Toxicity Assessment
The in vitro toxicity of this compound has been evaluated in various cell lines, primarily focusing on hepatotoxicity and neurotoxicity, and compared with established Alzheimer's drugs like donepezil and tacrine, as well as other propargylamine derivatives.
Hepatotoxicity in HepG2 Cells
Preliminary toxicity studies on the human hepatoma cell line HepG2 have indicated that this compound exhibits a favorable safety profile compared to donepezil and tacrine. While all three compounds demonstrated a concentration-dependent reduction in cell viability, this compound was found to be less toxic, particularly at higher concentrations of 100 and 300 μM.
Table 1: Comparative Cytotoxicity in HepG2 Cells
| Compound | Cell Line | Assay | Key Findings |
| This compound | HepG2 | Cell Viability Assay | Less toxic than donepezil and tacrine at high concentrations (100 and 300 μM)[1] |
| Donepezil | HepG2 | Cell Viability Assay | More toxic than this compound at high concentrations[1] |
| Tacrine | HepG2 | Cell Viability Assay | More toxic than this compound at high concentrations. IC50 value reported as 189.9 µM in one study[2]. Other tacrine derivatives have shown varying levels of hepatotoxicity[3]. |
Neurotoxicity in SH-SY5Y Cells
In the context of neurotoxicity, studies on the human neuroblastoma SH-SY5Y cell line have shown that this compound possesses neuroprotective properties. It has been observed to protect these cells from Aβ1-42-mediated toxicity[4][5].
Further research is required to establish a comprehensive comparative neurotoxicity profile with specific IC50 values against other propargylamine derivatives under identical experimental conditions.
In Vivo Toxicity Assessment
Experimental Protocols
Hepatotoxicity Assessment in HepG2 Cells (General Protocol)
This protocol outlines a general procedure for assessing cytotoxicity in HepG2 cells, which is often performed using the MTT assay.
1. Cell Culture and Seeding:
-
HepG2 cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of the test compounds (this compound, donepezil, tacrine) are prepared in a suitable solvent, typically DMSO.
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
4. Cell Viability Assay (MTT Assay):
-
After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Neurotoxicity Assessment in SH-SY5Y Cells (General Protocol)
This protocol describes a general method for evaluating neuroprotection against Aβ-induced toxicity in SH-SY5Y cells.
1. Cell Culture and Differentiation (Optional but Recommended):
-
SH-SY5Y cells are cultured in a suitable medium.
-
For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.
2. Aβ Peptide Preparation:
-
Aβ1-42 peptide is prepared to form oligomers or fibrils, which are the neurotoxic species. This typically involves dissolving the peptide in a suitable solvent and incubating it for a specific period.
3. Compound Treatment and Aβ Exposure:
-
Differentiated or undifferentiated SH-SY5Y cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1-2 hours).
-
Subsequently, the prepared Aβ1-42 peptide is added to the wells to induce toxicity.
4. Incubation:
-
The cells are incubated with the compound and Aβ for a specified duration (e.g., 24 or 48 hours).
5. Assessment of Cell Viability or Neuroprotection:
-
Cell viability is assessed using methods like the MTT assay, as described for the HepG2 protocol.
-
Alternatively, neuroprotection can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action involves the modulation of several signaling pathways, contributing to its neuroprotective effects and potentially influencing its toxicity profile.
Wnt Signaling Pathway
This compound has been shown to activate the Wnt signaling pathway. This pathway is crucial for neurogenesis and synaptic maintenance. In SH-SY5Y cells, this compound treatment led to a significant increase in the gene expression of Wnt2b, Wnt5a, and Wnt6[6]. Activation of this pathway may contribute to the neuroprotective effects of this compound.
Caption: this compound activates the Wnt signaling pathway, promoting neuroprotection.
Intrinsic Apoptosis Pathway
This compound has been shown to protect against Aβ-induced apoptosis by modulating the intrinsic or mitochondrial pathway of apoptosis. Specifically, it prevents the activation of caspase-9, the initiator caspase in this pathway, and subsequently the executioner caspase-3. This action helps in preventing neuronal cell death.
Caption: this compound inhibits the intrinsic apoptosis pathway, preventing cell death.
Conclusion
The available data suggests that this compound has a favorable in vitro toxicity profile compared to older Alzheimer's drugs like tacrine and donepezil, particularly concerning hepatotoxicity. Its neuroprotective effects, mediated in part through the activation of the Wnt signaling pathway and inhibition of the intrinsic apoptosis pathway, further highlight its therapeutic potential. However, a more comprehensive understanding of its toxicity requires further studies, including the determination of its acute oral LD50 in vivo and direct comparative cytotoxicity studies with a broader range of propargylamine derivatives.
References
- 1. Novel multifunctional tacrine-donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Navigating the Labyrinth of Alzheimer's: A Comparative Guide to the Multi-Target Drug ASS234 and its Clinical Trial Design Considerations
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease, the quest for an effective Alzheimer's therapy remains one of the most significant challenges. The complex, multifactorial nature of the disease has led to a paradigm shift from single-target drugs to multi-target-directed ligands (MTDLs). Among these, ASS234 has emerged as a promising preclinical candidate. This guide provides an objective comparison of this compound with current Alzheimer's medications, supported by available experimental data, and explores crucial considerations for its potential future clinical trial design.
A New Protagonist in the Alzheimer's Narrative: this compound
This compound is a novel, synthetic compound designed to simultaneously engage multiple pathological pathways implicated in Alzheimer's disease.[1][2] It is a hybrid molecule derived from donepezil, a widely used acetylcholinesterase inhibitor, and PF9601N, a potent monoamine oxidase B inhibitor.[1] This rational design underpins its multi-target profile, which includes the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B).[1][2] Beyond enzymatic inhibition, preclinical studies have demonstrated that this compound possesses antioxidant, neuroprotective, and anti-inflammatory properties, and it has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3]
The Competitive Landscape: Current Alzheimer's Disease Therapies
The current standard of care for Alzheimer's disease primarily offers symptomatic relief and includes acetylcholinesterase inhibitors and an NMDA receptor antagonist. A direct comparison of the inhibitory activities of this compound with these established drugs is essential for understanding its potential therapeutic advantages.
| Drug | Target(s) | Primary Mechanism of Action |
| This compound | AChE, BuChE, MAO-A, MAO-B, Aβ Aggregation | Cholinesterase inhibition, Monoamine oxidase inhibition, Anti-amyloid aggregation |
| Donepezil | AChE | Reversible inhibition of acetylcholinesterase, increasing acetylcholine levels.[4] |
| Rivastigmine | AChE, BuChE | Reversible inhibition of both acetylcholinesterase and butyrylcholinesterase.[4] |
| Galantamine | AChE, Nicotinic Acetylcholine Receptors | Reversible, competitive inhibition of acetylcholinesterase and allosteric modulation of nicotinic receptors. |
| Memantine | NMDA Receptors | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity.[4] |
Table 1. Comparison of the Mechanisms of Action of this compound and Current Alzheimer's Disease Drugs.
Head-to-Head: Preclinical Performance of this compound
Quantitative in vitro data highlights the potent and broad-spectrum activity of this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key enzyme targets. A direct, comprehensive side-by-side comparison with all comparator drugs from a single study is not available in the published literature; however, individual IC50 values from various sources are presented for context.
| Compound | AChE (human) IC50 | BuChE (human) IC50 | MAO-A (human) IC50 | MAO-B (human) IC50 |
| This compound | 0.81 µM | 1.82 µM | 5.44 nM | 177 nM |
| Donepezil | ~2.5 - 6.7 nM | ~3,100 - 7,000 nM | Inactive | Inactive |
| Rivastigmine | ~4.3 - 420 nM | ~3.8 - 3,800 nM | Inactive | Inactive |
| Galantamine | ~0.39 - 1.2 µM | ~5.3 - 14.6 µM | Inactive | Inactive |
| Memantine | Inactive | Inactive | Inactive | Inactive |
Table 2. Comparative Inhibitory Potency (IC50) of this compound and Current Alzheimer's Disease Drugs. Note: IC50 values for comparator drugs are compiled from various literature sources and may not be directly comparable due to different experimental conditions. This compound data is from a consistent set of experiments.
In vivo studies in mouse models of Alzheimer's disease have further substantiated the potential of this compound. In a scopolamine-induced cognitive impairment model, this compound was shown to be at least as effective as donepezil in improving cognition.[1] Furthermore, in a transgenic mouse model (APPswe/PS1ΔE9), this compound treatment led to a reduction in amyloid plaque burden and associated gliosis in the cortex and hippocampus.[5] Notably, preclinical toxicology studies have indicated that this compound has a better safety profile and is less toxic than donepezil.[1]
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The multifaceted nature of this compound's action is rooted in its ability to modulate key signaling pathways implicated in Alzheimer's disease.
Figure 1. Signaling Pathways Modulated by this compound. This diagram illustrates the multi-target mechanism of this compound, impacting cholinergic, monoaminergic, amyloid, and Wnt signaling pathways to exert its neuroprotective effects.
Experimental Protocols: A Closer Look at the Evidence
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are essential.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.
-
Reagents and Preparation:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Human recombinant AChE or BuChE.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound or comparator) at various concentrations.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate.
-
To each well, add phosphate buffer, the enzyme solution, and the test compound solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to all wells.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Measure the absorbance of the resulting yellow color at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Assessment of Cognitive Improvement: Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of a compound to reverse cognitive deficits.
-
Animals: Adult male mice are commonly used.
-
Procedure:
-
Administer the test compound (e.g., this compound or donepezil) or vehicle to the mice.
-
After a specific pre-treatment time, induce amnesia by administering scopolamine (a muscarinic receptor antagonist).
-
Assess cognitive function using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
In the novel object recognition test, for example, mice are first familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
-
Amnesic mice will spend a similar amount of time exploring both objects, while mice with improved cognition will spend significantly more time exploring the novel object.
-
Compare the performance of the compound-treated group with the vehicle-treated and scopolamine-only groups to determine the efficacy of the compound in reversing the cognitive deficit.[3]
-
Charting the Course: Clinical Trial Design Considerations for this compound
As of the time of this publication, there is no publicly available information indicating that this compound has entered human clinical trials. The following represents a proposed clinical trial design based on its preclinical profile and the current landscape of Alzheimer's drug development.
Figure 2. Proposed Clinical Trial Workflow for this compound. This diagram outlines a potential three-phase clinical development plan for this compound, starting with safety and tolerability in healthy volunteers and progressing to large-scale efficacy trials in Alzheimer's patients.
Key Considerations for a Successful Clinical Development Program for this compound:
-
Patient Population: Early-stage Alzheimer's disease, including individuals with Mild Cognitive Impairment (MCI) and mild dementia, would be the most appropriate target population for initial efficacy trials. Biomarker confirmation of amyloid pathology (e.g., via PET scan or CSF analysis) would be crucial for patient selection to ensure a homogenous study population.
-
Endpoints:
-
Phase 1: The primary focus would be on safety, tolerability, and pharmacokinetics (PK) in healthy volunteers.
-
Phase 2: Primary endpoints should include established cognitive scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating-Sum of Boxes (CDR-SB). Secondary endpoints should encompass functional measures (e.g., Alzheimer's Disease Cooperative Study-Activities of Daily Living [ADCS-ADL]) and a panel of biomarkers to assess target engagement and downstream effects (e.g., CSF levels of Aβ42, p-tau, and neurofilament light chain [NfL]).
-
Phase 3: Confirmatory trials would likely require co-primary endpoints assessing both cognition and function.
-
-
Biomarker Strategy: Given this compound's multi-target nature, a comprehensive biomarker strategy is essential. This should include markers of cholinergic and monoaminergic activity, amyloid and tau pathology, neuroinflammation, and synaptic function.
-
Dose Selection: The preclinical data suggests a favorable therapeutic window. Phase 1 and 2 studies will be critical in establishing the optimal dose that maximizes efficacy while maintaining a good safety profile.
-
Comparative Arms: Including an active comparator arm with a standard-of-care treatment like donepezil in later-phase trials could provide valuable data on the relative efficacy and safety of this compound.
The Path Forward
This compound represents a promising evolution in the development of multi-target drugs for Alzheimer's disease. Its robust preclinical profile, demonstrating potent inhibition of key enzymes, anti-amyloid activity, and neuroprotective effects, warrants further investigation. While the transition from preclinical promise to clinical success is fraught with challenges, a well-designed clinical development program that carefully considers patient selection, appropriate endpoints, and a comprehensive biomarker strategy will be paramount in determining the ultimate therapeutic value of this compound in the fight against this devastating disease. The scientific community eagerly awaits further data on this intriguing molecule as it potentially moves towards human trials.
References
- 1. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ASS234: A Comprehensive Guide for Laboratory Professionals
ASS234 is a potent, multi-target inhibitor of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), investigated for its potential in treating Alzheimer's disease.[1][2] Due to its hazardous nature, including acute oral toxicity and significant aquatic toxicity, stringent disposal procedures are mandatory to ensure personnel safety and environmental protection.[3] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound presents specific hazards that must be managed throughout its lifecycle, from handling to disposal.[3]
Core Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Aquatic Toxicity (Category 1, Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[3]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Data Presentation: Hazard and Disposal Summary
The following table summarizes the key quantitative and qualitative data related to the safe disposal of this compound.
| Identifier | Hazard Classification & Statements | Precautionary Statements (Disposal) | Incompatible Materials | Storage Conditions |
| This compound | GHS Classification: - Acute toxicity, Oral (Category 4), H302- Acute aquatic toxicity (Category 1), H400- Chronic aquatic toxicity (Category 1), H410Hazard Statements: - H302: Harmful if swallowed.- H410: Very toxic to aquatic life with long lasting effects.[3] | - P273: Avoid release to the environment.- P391: Collect spillage.- P501: Dispose of contents/ container to an approved waste disposal plant.[3] | Strong acids/alkalis, strong oxidizing/reducing agents.[3] | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The mandated disposal method for this compound is through an approved waste disposal plant.[3] The following protocol details the necessary steps for waste segregation, containment, labeling, and collection to comply with this requirement and ensure safety.
Objective: To safely collect, store, and dispose of this compound waste in accordance with regulatory guidelines.
Materials:
-
Designated, leak-proof, and chemically compatible hazardous waste container (e.g., HDPE or glass bottle with a screw cap).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood.
-
Waste logbook or digital tracking system.
Methodology:
-
Waste Segregation (Critical Step):
-
Dedicate a specific waste container solely for this compound and related contaminated materials.
-
DO NOT mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[3][4]
-
Separate waste into solid and liquid streams if required by your institution's waste management program.
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and vials containing residual powder.
-
Liquid Waste: Includes unused solutions of this compound or rinse from contaminated glassware.
-
-
-
Container Preparation and Labeling:
-
Before adding any waste, affix a completed hazardous waste label to the container.[4]
-
The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound."
-
All hazard pictograms as found on the SDS (e.g., Harmful, Environmentally Hazardous).
-
Accumulation start date (the date the first drop of waste is added).
-
Name and contact information of the responsible researcher or lab.
-
-
-
Waste Accumulation:
-
Perform all waste additions inside a chemical fume hood to minimize exposure risk.
-
Keep the waste container securely capped at all times, except when adding waste.[5]
-
Fill the container to no more than 80-90% of its capacity to prevent spills and allow for vapor expansion.[5]
-
Log every addition to the waste container in a corresponding logbook to track contents accurately.
-
-
Decontamination of Labware:
-
Decontaminate glassware that has come into contact with this compound. As this compound is an acetylcholinesterase inhibitor, decontamination procedures for similar compounds, such as organophosphates, can be adapted.[6][7]
-
A common method involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by washing with a detergent solution.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
-
Storage and Disposal Request:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and have secondary containment.
-
Once the container is full or reaches the storage time limit set by your institution's Environmental Health & Safety (EHS) office, arrange for its disposal.
-
Follow your institution's specific procedure to request a waste pickup from the EHS office or their licensed hazardous waste contractor.[4]
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
Caption: Decision pathway for segregating different types of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proof-of-concept of this compound: Peripherally administered this compound enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|1334106-34-1|MSDS [dcchemicals.com]
- 4. monash.edu [monash.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX (nerve agent) - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling ASS234
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of ASS234, a potent neuroactive compound. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is identified as a potent monoamine oxidase (MAO) and cholinesterase (ChE) inhibitor, which has been investigated for its therapeutic potential in Alzheimer's disease.[1][2][3][4][5] Due to its pharmacological activity, it must be handled with care to avoid accidental exposure. The primary hazards associated with this compound include acute oral toxicity and being very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential routes of exposure.[6]
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[6] |
| Hand Protection | Protective gloves | Chemically resistant gloves should be worn. It is recommended to wear two pairs of chemotherapy-grade gloves when handling the compound.[7] |
| Body Protection | Impervious clothing | A lab coat or gown made of a material that resists permeability by hazardous drugs is required.[6][8] |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form of this compound or when there is a risk of aerosol formation.[6] Ensure proper fit and training. |
Experimental Protocols
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the designated handling area.[6][9]
-
Storage: Keep the container tightly sealed. Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[6]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[6]
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Chemical Waste: Unused or unwanted this compound, as well as contaminated solutions, should be disposed of as hazardous chemical waste. Do not pour down the drain.[6]
-
Disposal Method: The disposal of this compound waste must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][11] Ensure the waste is transported in appropriate, sealed containers.[10]
-
Environmental Precaution: Avoid release into the environment to prevent harm to aquatic life.[6]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|1334106-34-1|MSDS [dcchemicals.com]
- 7. osha.gov [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
